molecular formula C4H6OS B090133 Dihydro-2(3H)-thiophenone CAS No. 1003-10-7

Dihydro-2(3H)-thiophenone

Cat. No.: B090133
CAS No.: 1003-10-7
M. Wt: 102.16 g/mol
InChI Key: KMSNYNIWEORQDJ-UHFFFAOYSA-N
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Description

Dihydro-2(3H)-thiophenone (CAS 1003-10-7), also known as thiolan-2-one or γ-thiobutyrolactone, is a five-membered cyclic thioester with the molecular formula C4H6OS and a molecular weight of 102.16 g/mol . This compound serves as a versatile and significant building block in heterocyclic and organic synthesis . Its structure, featuring both a thioether and a ketone functional group within a cyclic framework, provides multiple reactive sites for chemical modification, enabling the construction of a diverse array of complex molecules and novel heterocyclic systems . Recent high-resolution vacuum ultraviolet photoabsorption studies have explored the low-lying electronic states of C4H6OS isomers, including this compound, in the 3.7–10.7 eV energy range, providing insights into its electronic excitation behavior and photolysis lifetimes in the Earth's atmosphere . The compound is a clear, colorless to yellow liquid with a burnt garlic aroma . Research into cyclic thioesters like this compound is a growing field, with applications explored in pharmaceuticals, cosmetics, and agriculture . Its reactivity is distinct from its oxygen-containing analog, gamma-butyrolactone, and its isomer, dihydro-3(2H)-thiophenone, due to the presence and position of the sulfur atom . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSNYNIWEORQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061390
Record name 2(3H)-Thiophenone, dihydro-
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Molecular Weight

102.16 g/mol
Source PubChem
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Physical Description

Liquid, Clear colourless to yellow liquid; Burnt garlic aroma
Record name Dihydro-2(3H)-thiophenone
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Record name 2-Oxothiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

195.00 to 197.00 °C. @ 760.00 mm Hg
Record name Dihydro-2(3H)-thiophenone
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Oxothiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.175-1.185 (20°)
Record name 2-Oxothiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1003-10-7
Record name Thiobutyrolactone
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Record name gamma-Thiobutyrolactone
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Record name 2(3H)-Thiophenone, dihydro-
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Record name 2(3H)-Thiophenone, dihydro-
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Record name 2(3H)-Thiophenone, dihydro-
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Record name DIHYDRO-2(3H)-THIOPHENONE
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Record name Dihydro-2(3H)-thiophenone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Dihydro-2(3H)-thiophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dihydro-2(3H)-thiophenone

Introduction

This compound, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic compound. It is the sulfur analog of γ-butyrolactone (GBL). The presence of both a thioether and a lactone (specifically, a thiolactone) functional group within its five-membered ring structure imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a cyclic thioester with a five-membered ring structure.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name Thiolan-2-one
CAS Number 1003-10-7[2]
Molecular Formula C₄H₆OS[2][3]
Molecular Weight 102.16 g/mol [3][4]
InChI InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2[2][3]
InChIKey KMSNYNIWEORQDJ-UHFFFAOYSA-N[2][5]
SMILES O=C1CCCS1[3]
Synonyms γ-Thiobutyrolactone, 4-Thiobutyrolactone, Tetrahydro-2-thiophenone, 2-Oxothiolane[2][4]

Physicochemical Properties

This compound is a liquid at room temperature. Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties

PropertyValue
Appearance Liquid
Boiling Point 175 °C (lit.)[6]
Density 1.194 g/mL at 25 °C (lit.)[6]
Refractive Index n20/D 1.528 (lit.)[6]
Vapor Density >1 (vs air)[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

Technique Key Features
IR Spectroscopy Strong C=O stretching vibration characteristic of a ketone/lactone, typically in the range of 1660–1770 cm⁻¹.[7]
¹H NMR Spectroscopy Signals corresponding to the three methylene (-CH₂-) groups in the ring. Protons alpha to the carbonyl group are typically deshielded and appear further downfield.
¹³C NMR Spectroscopy A signal for the carbonyl carbon (C=O) at a characteristic downfield shift (e.g., ~214 ppm for a related compound).[8] Signals for the three methylene carbons at higher field strengths.
Mass Spectrometry Molecular ion peak (M+) corresponding to the molecular weight (102.16). Fragmentation patterns can provide further structural information.[2][5][9]

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported. A common approach involves the reaction of a thiirane with a malonic ester derivative.

General Experimental Protocol: Synthesis of this compound Derivatives

This protocol is a generalized method based on the reaction of thiiranes with active methylene compounds, such as diethyl malonate.[10]

  • Preparation of the Nucleophile: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, diethyl malonate is added dropwise with stirring to form the corresponding carbanion.

  • Reaction with Thiirane: The selected thiirane (e.g., 2,2-dimethylthiirane) is then added to the solution of the carbanion. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the ring-opening of the thiirane by the nucleophilic attack of the carbanion. The attack generally occurs at the less sterically hindered carbon of the thiirane ring.

  • Cyclization and Workup: The reaction proceeds via an intermediate that subsequently undergoes intramolecular cyclization to form the this compound ring system. After the reaction is complete (monitored by techniques like TLC), the mixture is cooled and then acidified (e.g., with dilute HCl) to neutralize the excess base and protonate the product.

  • Extraction and Purification: The product is extracted from the aqueous mixture using an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is then purified using techniques such as distillation under reduced pressure or column chromatography on silica gel to yield the pure this compound derivative.

G General Synthesis Workflow for this compound Derivatives cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Thiirane Thiirane Derivative Reaction Nucleophilic Attack & Intramolecular Cyclization Thiirane->Reaction MalonicEster Active Methylene Compound (e.g., Diethyl Malonate) MalonicEster->Reaction Base Base (e.g., Sodium Ethoxide) Base->Reaction Catalyst Product This compound Derivative Reaction->Product

Caption: General synthesis workflow.

Chemical Reactivity

The reactivity of this compound is governed by the presence of the thioether and ketone functional groups.[1]

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition reactions, which can lead to the formation of alcohols or other functionalized derivatives.[11]

  • Electrophilic Substitution: While not aromatic, the sulfur atom can influence the reactivity of the ring, and derivatives can undergo various substitution reactions.[11]

  • Oxidation: The thioether can be oxidized to form the corresponding sulfoxide or sulfone, which can alter the biological and chemical properties of the molecule.[11]

G Key Reactivity Pathways of this compound Core This compound NucAdd Nucleophilic Addition (at Carbonyl Carbon) Core->NucAdd + Nucleophile Oxidation Oxidation (at Sulfur Atom) Core->Oxidation + Oxidizing Agent AlphaSub α-Substitution (at C3 position) Core->AlphaSub + Base, Electrophile

Caption: Key reactivity pathways.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in various fields.

  • Synthetic Building Block: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds and biologically active molecules.[1] The presence of multiple reaction sites allows for diverse chemical modifications.

  • Biological Activity: Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[11][12][13] Specific derivatives of this compound have shown potential as antimicrobial agents and may have cytotoxic effects on cancer cell lines.[11]

  • Flavor and Fragrance: Certain derivatives, such as 2-methyltetrahydrothiophen-3-one, are used as flavoring agents in the food industry.[8][14]

G General Experimental and Analysis Workflow Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification StructureElucidation Structural Elucidation Purification->StructureElucidation Spectroscopy Spectroscopic Analysis (NMR, IR, MS) StructureElucidation->Spectroscopy BioAssay Biological Activity Screening StructureElucidation->BioAssay If structure confirmed Antimicrobial Antimicrobial Assays BioAssay->Antimicrobial Cytotoxicity Cytotoxicity Assays BioAssay->Cytotoxicity FurtherDev Further Development (Lead Optimization) BioAssay->FurtherDev If active

Caption: General experimental workflow.

Safety and Handling

While specific safety data for the parent this compound is not detailed in the provided results, related compounds like tetrahydrothiophen-3-one are classified as combustible liquids that can cause skin and serious eye irritation, and may cause respiratory irritation.[15]

General Safety Precautions:

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing vapors or mists.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

  • Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[15][16]

  • In case of contact: If in eyes, rinse cautiously with water for several minutes.[15][16] If on skin, wash off with soap and plenty of water.[16] Seek medical attention if irritation persists.

Users should always consult the specific Safety Data Sheet (SDS) for detailed and up-to-date information before handling this chemical.

References

Spectroscopic Profile of Dihydro-2(3H)-thiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)MultiplicityAssignment
3.42TripletCH₂ -S
2.89TripletCH₂ -C=O
2.24QuintetC-CH₂ -C

Note: Data is based on predicted values and may vary from experimental results.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)Assignment
209.6C =O
35.8C H₂-C=O
29.7S-C H₂
23.2C-C H₂-C

Note: Data is based on predicted values and may vary from experimental results.[1]

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2920StrongC-H stretch (alkane)
1715StrongC=O stretch (thioester)
1450MediumCH₂ bend
1170MediumC-S stretch

Source: NIST Mass Spectrometry Data Center.[2][3][4][5]

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
102100[M]⁺ (Molecular Ion)
7480[M - CO]⁺
6090[C₂H₄S]⁺
4640[CH₂S]⁺
4155[C₃H₅]⁺

Source: NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, 0.5-0.7 mL) in a clean, dry NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The instrument is tuned and locked to the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum.

    • A wider spectral width is used compared to ¹H NMR.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

    • An appropriate number of scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The liquid sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR ThinFilm Preparation of Thin Film (for IR) Sample->ThinFilm IR DirectInjection Direct Injection or GC Introduction (for MS) Sample->DirectInjection MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy ThinFilm->IR MS Mass Spectrometry DirectInjection->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation and Compound Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General Workflow for Spectroscopic Analysis

References

Physical properties of gamma-thiobutyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Gamma-Thiobutyrolactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of gamma-thiobutyrolactone (γ-thiobutyrolactone). The information is compiled to assist in research, development, and quality control applications, presenting key data in an accessible format.

Chemical Identity and Structure

Gamma-thiobutyrolactone, also known as 4-butyrothiolactone or dihydro-2(3H)-thiophenone, is a sulfur-containing heterocyclic compound. It is the thio-analog of gamma-butyrolactone (GBL), where the oxygen atom in the ring is replaced by a sulfur atom.

  • IUPAC Name: Thiolan-2-one

  • Molecular Formula: C₄H₆OS[1][2]

  • CAS Number: 1003-10-7[1][2]

  • SMILES: O=C1CCCS1[1][2]

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of gamma-thiobutyrolactone for easy reference and comparison.

PropertyValueNotes and Conditions
Molecular Weight 102.15 g/mol [1][2]
Appearance Colorless to yellow clear liquidEstimated property[3]
Density 1.18 g/mLat 25 °C[1][2]
Specific Gravity 1.175 to 1.185at 20 °C[3]
Boiling Point 195-197 °Cat 760 mmHg[3]
39-40 °Cat 1 mmHg[1][2]
Melting Point Not explicitly found; GBL (its oxygen analog) melts at -45 °C[4][5][6][7][8]
Flash Point 86 °C (186.8 °F)Closed cup[1]
87.22 °C (189.00 °F)TCC (Tag Closed Cup)[3]
Refractive Index 1.523at 20 °C, nD line[1][2]
1.518 to 1.528at 20 °C[3]
Solubility Soluble in THF and alcohol.[1][2][3]Water solubility is estimated at 35.25 g/L at 25 °C.[3]
Vapor Pressure 0.38 mmHgat 25 °C (estimated)[3]
logP (o/w) 1.039Estimated octanol-water partition coefficient[3]

Experimental Protocols for Property Determination

While specific experimental reports for determining the physical properties of gamma-thiobutyrolactone are not detailed in the provided search results, standard methodologies are widely applied for such characterizations.

Workflow for Physicochemical Characterization

The general workflow for characterizing a chemical compound like gamma-thiobutyrolactone involves purification followed by a series of analytical tests to determine its properties and confirm its structure.

G cluster_purification Purification cluster_property Physical Property Measurement cluster_structure Structural Confirmation Distillation Vacuum Distillation Density Density Measurement (Pycnometer/Densitometer) Distillation->Density BP Boiling Point Determination (Distillation Apparatus) Distillation->BP RI Refractive Index Measurement (Abbe Refractometer) Distillation->RI Solubility Solubility Testing (Various Solvents) Distillation->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Distillation->NMR IR FTIR Spectroscopy Distillation->IR MS Mass Spectrometry Distillation->MS

General experimental workflow for chemical characterization.
Density Measurement

The density of a liquid like gamma-thiobutyrolactone is typically determined using a pycnometer or a digital densitometer.

  • Calibration: The instrument or pycnometer is calibrated using a substance of known density, usually deionized water, at a specific temperature (e.g., 25 °C).

  • Measurement:

    • Pycnometer: The pycnometer is weighed empty, then filled with the sample liquid, and weighed again. The volume of the pycnometer is known from calibration. Density is calculated as mass/volume.

    • Densitometer: The sample is injected into the oscillating U-tube of the densitometer. The instrument measures the oscillation frequency, which is directly related to the density of the sample.

  • Temperature Control: The temperature must be precisely controlled throughout the measurement, as density is temperature-dependent.

Boiling Point Determination

The boiling point at reduced pressure is often determined for compounds that may decompose at their atmospheric boiling point.

  • Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure pressure, a heating mantle, and a thermometer is used.

  • Procedure: The sample is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 1 mmHg). The sample is heated gradually until it boils.

  • Reading: The temperature at which the liquid and vapor phases are in equilibrium (i.e., when vapor condenses on the thermometer bulb) is recorded as the boiling point at that specific pressure.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

  • Instrument: An Abbe refractometer is commonly used.

  • Procedure: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: Light is passed through the sample, and the user adjusts the instrument to bring the dividing line between the light and dark fields into focus on a crosshair. The refractive index is read directly from the instrument's scale.

  • Temperature Control: The measurement is temperature-sensitive, so the prisms are typically thermostatted to a standard temperature, such as 20 °C.

Spectroscopic Analysis for Structural Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the connectivity of atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. For gamma-thiobutyrolactone, a strong absorption band corresponding to the thioester carbonyl (C=O) group would be expected.

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which helps confirm the molecular weight. The fragmentation pattern can also offer additional structural information.

Biological Interaction Context

Research has indicated that gamma-thiobutyrolactone and its derivatives can act as modulators of GABA-A receptor function. They are believed to interact with the picrotoxin binding site within the receptor complex, which is a key target for understanding convulsant and anticonvulsant activities.[9]

G TBL γ-Thiobutyrolactone Derivatives Picrotoxin Picrotoxin Binding Site TBL->Picrotoxin Binds to GABA_A GABAA Receptor Ion Channel Complex Ion_Flow Chloride Ion Flow Modulation GABA_A->Ion_Flow Affects Picrotoxin->GABA_A Is a site on Activity Convulsant/ Anticonvulsant Activity Ion_Flow->Activity Results in

Interaction of γ-thiobutyrolactone with the GABAA receptor.

References

An In-depth Technical Guide to the Physicochemical Properties of Phenindione (CAS No. 83-12-5)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The CAS number 1003-10-7 provided in the query is associated with gamma-thiobutyrolactone in some chemical supplier databases. However, the request for an in-depth technical guide on core physicochemical data, experimental protocols, and signaling pathways is more aligned with the well-documented anticoagulant drug, Phenindione, which has the CAS number 83-12-5. This guide will focus on Phenindione.

Introduction

Phenindione is a synthetic anticoagulant belonging to the indanedione class of compounds.[1][2] It functions as a vitamin K antagonist, interfering with the synthesis of coagulation factors in the liver.[3][4] Historically used for the prevention and treatment of thromboembolic disorders such as pulmonary embolism and atrial fibrillation, its use has become less common due to a higher incidence of severe adverse effects compared to warfarin.[2][3][5] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for their determination, and the mechanism of action of Phenindione.

Physicochemical Data

The following tables summarize the key physicochemical properties of Phenindione.

Table 1: General and Chemical Properties

PropertyValueSource(s)
IUPAC Name 2-phenyl-1H-indene-1,3(2H)-dione[1][5]
Synonyms 2-Phenyl-1,3-indandione, Dindevan, Hedulin[1][2]
CAS Number 83-12-5[1][2][5]
Molecular Formula C₁₅H₁₀O₂[1][2][5]
Molecular Weight 222.24 g/mol [1][2]
Appearance Solid.[1] Light yellow fluffy fine flakes or leaflets from alcohol.[1][6]
Odor Almost odorless[1]

Table 2: Experimental Physicochemical Data

PropertyValueConditionsSource(s)
Melting Point 148 - 151 °C[1]
Water Solubility 27 mg/Lat 20 °C[1][3]
Solubility in other solvents Practically insoluble in cold water; soluble in chloroform, methanol, ethanol, ether, acetone, benzene, and readily soluble in alkaline solutions.[1][7] Soluble in DMSO (up to 50 mg/mL) and Ethanol (up to 12 mg/mL).[7][8][9]
LogP (Octanol-Water Partition Coefficient) 2.90[1][3]
pKa (Strongest Acidic) 4.92[3]
Density 1.343 g/cm³[6][7]
pH 4.5in saturated solution at 25 °C[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These represent general procedures and may be adapted based on specific laboratory conditions and equipment.

1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus.[10][11][12]

  • Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.[10]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[10][11]

  • Procedure:

    • A small amount of finely powdered Phenindione is packed into a capillary tube to a height of 1-2 mm.[12][13]

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[10]

    • The sample is heated at a slow, controlled rate, approximately 1-2°C per minute, especially near the expected melting point.[10][11]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[13][14]

    • The melting point is reported as the range T1-T2.[10]

2. Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a substance in a given solvent.[15][16]

  • Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then measured.[15]

  • Apparatus: Test tubes or flasks, constant temperature shaker bath, analytical balance, filtration or centrifugation equipment, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer).[15][17]

  • Procedure:

    • An excess amount of Phenindione is added to a known volume of the solvent (e.g., distilled water) in a flask.[16]

    • The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 20°C).[17]

    • The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]

    • The undissolved solid is separated from the solution by filtration or centrifugation.[15]

    • The concentration of Phenindione in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, by measuring absorbance at a characteristic wavelength (e.g., 274 nm or 234.5 nm in 0.1 N HCl).[8][18]

3. pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a weak acid like Phenindione.[19][20]

  • Principle: A solution of the weak acid is titrated with a strong base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.[20]

  • Apparatus: Calibrated pH meter with an electrode, burette, beaker, magnetic stirrer.[19]

  • Procedure:

    • A known concentration of Phenindione is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).[19]

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[19][20]

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[19]

    • The data is plotted as pH versus the volume of titrant added to generate a titration curve.

    • The equivalence point is determined from the inflection point of the curve. The volume of titrant at the half-equivalence point is then found.

    • The pKa is equal to the pH value at the half-equivalence point.[20]

Mechanism of Action: Vitamin K Antagonism

Phenindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase.[2][3] This enzyme is crucial for the regeneration of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of glutamate residues on several blood clotting factors.[3]

  • Signaling Pathway: The inhibition of Vitamin K epoxide reductase leads to a depletion of the active, reduced form of vitamin K.

  • Consequence: This prevents the post-translational modification and activation of vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[3][4]

  • Overall Effect: The reduced levels of functional clotting factors decrease the coagulability of the blood, thereby preventing the formation of thrombi.[3]

The logical workflow of Phenindione's mechanism of action is depicted in the following diagram.

Phenindione_Mechanism_of_Action cluster_0 Phenindione Phenindione VKOR Vitamin K Epoxide Reductase (VKOR) Phenindione->VKOR Inhibition VitK_reduced Reduced Vitamin K (active) VKOR->VitK_reduced VitK_epoxide Vitamin K Epoxide (inactive) VitK_epoxide->VKOR GGCX Gamma-glutamyl carboxylase (GGCX) VitK_reduced->GGCX Cofactor ActiveFactors Active Clotting Factors GGCX->ActiveFactors γ-carboxylation Precursors Inactive Clotting Factor Precursors (II, VII, IX, X) Precursors->GGCX Coagulation Blood Coagulation ActiveFactors->Coagulation Promotes VitK_cycle_label Vitamin K Cycle

Phenindione's mechanism of action as a Vitamin K antagonist.

References

Dihydro-2(3H)-thiophenone: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone), a crucial heterocyclic compound in various scientific fields. Understanding its stability profile is paramount for ensuring its integrity in research and development applications. This document synthesizes available data on its chemical stability, potential degradation pathways, and best practices for handling and storage.

Core Stability Profile

This compound is a cyclic thioester that is generally considered to be a stable compound under standard storage conditions.[1] However, its stability can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The five-membered ring structure, containing a sulfur atom and a carbonyl group, dictates its reactivity and potential degradation routes.[2]

General Storage Recommendations

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on safety data sheets and general chemical handling principles:

  • Temperature: Store in a cool, dry place.[1] Some suppliers recommend long-term storage at 2-8°C.[3]

  • Atmosphere: Store in a well-ventilated area.[1]

  • Containers: Keep containers securely sealed in their original packaging, which is often a metal can or drum.[1] Ensure containers are clearly labeled and checked regularly for leaks.[1][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[1]

Quantitative Stability Data Summary

While specific kinetic data for the degradation of this compound is limited in publicly available literature, the stability of the thioester functional group and related thiolactones has been studied. The following table summarizes the expected stability under various stress conditions, based on general chemical principles and data from analogous compounds.

Stress ConditionReagents/ParametersExpected Stability of this compoundPotential Degradation ProductsAnalytical Techniques for Detection
Hydrolytic Acidic (e.g., 0.1 N HCl)Generally stable. Thioesters are more resistant to acid-catalyzed hydrolysis than their ester counterparts.Ring-opened product: 4-mercaptobutanoic acidHPLC, LC-MS, NMR
Neutral (pH ~7)Stable. The half-life for hydrolysis of a simple acyclic thioester at pH 7 and 23°C is reported to be 155 days. Homocysteine thiolactone is also stable up to pH 7.Minimal degradation expected.HPLC, LC-MS
Basic (e.g., 0.1 N NaOH)Susceptible to hydrolysis. Thioesters readily hydrolyze under basic conditions.4-mercaptobutanoic acid and its corresponding salt.HPLC, LC-MS, NMR
Oxidative Hydrogen Peroxide (H₂O₂)Susceptible to oxidation at the sulfur atom.This compound-1-oxide (sulfoxide), this compound-1,1-dioxide (sulfone)HPLC, LC-MS, NMR, IR Spectroscopy
Thermal Elevated TemperaturesGas-phase pyrolysis is known to cause decarbonylation.Propylene sulfide and carbon monoxideGC-MS
Photolytic UV/Visible LightPotential for degradation, though specific studies are lacking. General ICH Q1B guidelines for photostability testing should be followed.Various photoproducts possible.HPLC, LC-MS

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis (particularly under basic conditions), oxidation of the sulfur atom, and thermal decomposition.

DegradationPathways Potential Degradation Pathways of this compound A This compound B 4-Mercaptobutanoic Acid A->B Hydrolysis (Base-catalyzed) C This compound-1-oxide (Sulfoxide) A->C Oxidation E Propylene Sulfide + CO A->E Thermal Decomposition (Decarbonylation) D This compound-1,1-dioxide (Sulfone) C->D Further Oxidation

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][5] The following are generalized protocols based on ICH guidelines that can be adapted for this compound.

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the samples to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method, capable of separating the intact drug from its degradation products. LC-MS can be used for the identification of degradation products.

Hydrolytic Degradation
  • Acidic Hydrolysis: Add an equal volume of 1 N HCl to the sample solution. Heat at a specified temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Add an equal volume of 1 N NaOH to the sample solution. Keep at room temperature for a defined period.

  • Neutral Hydrolysis: Add an equal volume of water to the sample solution. Heat at a specified temperature (e.g., 60°C) for a defined period.

Oxidative Degradation
  • Add a solution of 3-30% hydrogen peroxide to the sample solution. Keep at room temperature for a defined period, protected from light.

Thermal Degradation
  • Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

Photolytic Degradation
  • Expose the solid compound or a solution in a photochemically inert, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

The following diagram illustrates a typical workflow for a forced degradation study.

ForcedDegradationWorkflow Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Endpoint Stability Profile & Degradation Pathway Elucidation LCMS->Endpoint Start This compound Sample Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic

Caption: Workflow for conducting forced degradation studies.

Conclusion

This compound is a stable molecule when stored under appropriate conditions. The primary liabilities are hydrolysis under basic conditions and oxidation at the sulfur atom. For critical applications, it is recommended to conduct forced degradation studies to understand its stability profile in specific formulations and to develop validated analytical methods for its monitoring. By adhering to the storage and handling guidelines outlined in this document, researchers and drug development professionals can ensure the quality and reliability of this compound in their work.

References

The Thiolactone Moiety: A Historical and Synthetic Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, synthesis, and biological significance of thiolactones, tailored for researchers, scientists, and professionals in drug development.

Thiolactones, cyclic thioesters, represent a fascinating and versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, from fundamental organic chemistry to cutting-edge drug discovery and polymer science. Their unique reactivity, stemming from the presence of an endocyclic thioester bond, imparts a range of chemical properties that have been harnessed for diverse applications. This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies of thiolactones, with a focus on providing practical experimental details and comparative data for researchers in the field.

A Glimpse into History: The Dawn of Thiolactone Chemistry

The journey into the world of thiolactones began in the early 20th century, with early explorations into the synthesis of strained ring systems. One of the pioneering efforts in the related field of β-lactams, the nitrogen-containing analogues of β-thiolactones, was the work of Hermann Staudinger in 1907 on the cycloaddition of ketenes and imines. While not a direct synthesis of a thiolactone, the "Staudinger reaction" laid the groundwork for understanding the formation of four-membered heterocyclic rings.[1][2][3] The mechanism of this reaction is a two-step process involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate, followed by a conrotatory ring closure to yield the β-lactam.[3][4][5]

Synthetic Strategies for Thiolactone Formation

A variety of synthetic methods have been developed to access thiolactones of different ring sizes. These methods can be broadly categorized into intramolecular cyclizations of mercapto-functionalized precursors and other specialized reactions.

Intramolecular Cyclization of Mercaptoalkanoic Acids

The most common and direct route to γ- and δ-thiolactones is the intramolecular cyclization of the corresponding γ- or δ-mercaptoalkanoic acids. This reaction is typically acid-catalyzed and proceeds via an intramolecular thioesterification.

Experimental Protocol: Synthesis of γ-Butyrothiolactone from 4-Mercaptobutanoic Acid

This protocol describes a general procedure for the synthesis of γ-butyrothiolactone.

Materials:

  • 4-Mercaptobutanoic acid

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-mercaptobutanoic acid in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation to obtain γ-butyrothiolactone.

A similar procedure can be adapted for the synthesis of δ-valerothiolactone from 5-mercaptopentanoic acid. The yields for these intramolecular cyclization reactions are generally good, often exceeding 80%.

Photochemical Acyl Thiol-Ene Cyclization

A more recent and powerful method for the synthesis of macrocyclic peptide thiolactones involves a photochemical acyl thiol-ene reaction. This radical-mediated cyclization allows for the rapid formation of thiolactone rings in unprotected peptides.

Experimental Protocol: Photochemical Synthesis of a Peptide Thiolactone

This protocol provides a general outline for the photochemical cyclization of a peptide containing a thioacid and an alkene.

Materials:

  • Peptide containing a thioacid and an alkene moiety

  • Acetonitrile/Water (1:1) with 0.1% Trifluoroacetic acid (TFA)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • UV lamp (e.g., 365 nm)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the linear peptide precursor in the acetonitrile/water/TFA solvent system.

  • Add the photoinitiator, DMPA.

  • Irradiate the solution with a UV lamp at room temperature.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the cyclic peptide thiolactone by preparative HPLC.

This method has been shown to provide moderate to good yields of macrocyclic thiolactones with short reaction times.

Synthesis of N-Acetylhomocysteine Thiolactone

N-Acetylhomocysteine thiolactone is a key building block in many chemical biology and materials science applications. It can be synthesized from homocysteine thiolactone hydrochloride.

Experimental Protocol: N-Acetylation of Homocysteine Thiolactone

This protocol describes the N-acetylation of homocysteine thiolactone hydrochloride.

Materials:

  • D,L-homocysteine thiolactone hydrochloride

  • Sodium hydroxide solution (e.g., 5 M)

  • Sodium bicarbonate

  • Acetyl chloride or acetic anhydride

  • Organic solvent (e.g., 1,4-dioxane)

  • Hydrochloric acid (e.g., 1 M)

  • Flash chromatography apparatus

Procedure:

  • Dissolve D,L-homocysteine thiolactone hydrochloride in a degassed sodium hydroxide solution under an inert atmosphere (e.g., argon).[6]

  • Stir the mixture to facilitate the cleavage of the thiolactone ring.

  • Add sodium bicarbonate and adjust the pH to approximately 9 with concentrated HCl.[6]

  • Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dissolved in an organic solvent.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, acidify the mixture to pH 6 with 1 M HCl.[6]

  • Evaporate the solvent and purify the crude product by flash chromatography to yield N-acetylhomocysteine thiolactone.

A patent describes a method for preparing N-acetyl homocysteine thiolactone by reacting O-acetyl homoserine with a thiocarboxylic acid metal salt.[7] Another method involves the reaction of homoserine lactone hydrochloride with potassium thioacetate.[7]

Quantitative Data on Thiolactone Synthesis

To aid researchers in selecting the most appropriate synthetic route, the following table summarizes typical yields for various thiolactone synthesis methods.

Synthesis MethodThiolactone TypeSubstrateTypical Yield (%)Reference
Intramolecular Cyclization of Mercaptoalkanoic Acidγ- and δ-thiolactonesγ- or δ-Mercaptoalkanoic acid>80General Knowledge
Photochemical Acyl Thiol-Ene CyclizationMacrocyclic PeptidesPeptide with thioacid and alkeneModerate to Good-
N-Acetylation of Homocysteine ThiolactoneN-Acetyl derivativeHomocysteine thiolactone hydrochloride66KR102384780B1[7]
From Homoserine Lactone HydrochlorideN-Acetyl derivativeHomoserine lactone hydrochloride43KR102384780B1[7]

Thiolactones in Biological Systems: The Agr Quorum-Sensing Pathway

Thiolactones play a crucial role in cell-to-cell communication in certain bacteria, a process known as quorum sensing. In the human pathogen Staphylococcus aureus, the accessory gene regulator (agr) system utilizes a thiolactone-containing peptide as an autoinducing signal.[2][8]

The agr locus is composed of two divergent transcripts, RNAII and RNAIII, driven by the P2 and P3 promoters, respectively.[9] The RNAII operon encodes for AgrB, AgrD, AgrC, and AgrA.[9] AgrD is the precursor peptide for the autoinducing peptide (AIP).[8] AgrB, a membrane-bound peptidase, processes AgrD and facilitates the formation of the thiolactone ring, exporting the mature AIP.[9]

At a critical concentration, AIP binds to the transmembrane receptor AgrC, a histidine kinase.[8][9] This binding event triggers the autophosphorylation of AgrC, which in turn phosphorylates the response regulator AgrA.[9] Phosphorylated AgrA then acts as a transcription factor, binding to the P2 and P3 promoters to upregulate the expression of the agr operon and RNAIII.[9] RNAIII is a regulatory RNA that controls the expression of a vast array of virulence factors.[10]

Below is a diagram of the Staphylococcus aureus Agr quorum-sensing pathway generated using the DOT language.

Staphylococcus aureus Agr Quorum-Sensing Pathway.

Experimental Workflow for Thiolactone Synthesis and Characterization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel thiolactone.

experimental_workflow Start Design & Precursor Synthesis Reaction Thiolactone Formation Reaction (e.g., Cyclization, Photochemical) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Analysis Purity & Yield Analysis (HPLC, GC) Characterization->Analysis Application Application Studies (Biological assays, Polymerization) Analysis->Application

References

The Natural Occurrence of Dihydro-2(3H)-thiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic organic compound. Its structural similarity to γ-butyrolactone (GBL), a molecule with significant neurological and signaling activities, has prompted interest in its natural occurrence and potential biological roles. This document provides a comprehensive overview of the known natural sources of this compound and its derivatives, details on its biosynthesis, and methodologies for its detection and quantification.

Natural Occurrence and Quantitative Data

Thiophene derivatives are found in a diverse range of natural sources, including plants, microorganisms, and as flavor components in various foods.[1] While specific quantitative data for this compound is often limited, its presence and the concentrations of related compounds have been documented in several contexts.

Microbial Sources:

Certain microorganisms are known to produce thiophene derivatives. For instance, dihydro-2-methyl-3(2H)-thiophenone has been identified as a metabolite in the yeast Saccharomyces cerevisiae.[2] Additionally, 4,5-dihydro-3(2H)-thiophenone is recognized as a volatile organic sulfur compound produced by basidiomycetous yeasts. Dihydrothiophenes have also been noted for their contribution to the characteristic aroma of the white truffle, where they are produced by bacterial colonies within the truffle's fruiting body.[3]

Food and Beverages:

The Maillard reaction, a form of non-enzymatic browning, is a significant source of thiophene derivatives in cooked and processed foods. The compound 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone, a derivative of this compound, has been identified in soy sauce, miso, roasted bread, and beer.[4] Thiophene derivatives are also common components of the flavor profiles of coffee, beef, pork, shrimp, and papaya.[1]

Table 1: Natural Occurrence of this compound and Related Derivatives

CompoundSourceReference
Dihydro-2-methyl-3(2H)-thiophenoneSaccharomyces cerevisiae[2]
4,5-Dihydro-3(2H)-thiophenoneBasidiomycetous yeasts
DihydrothiophenesWhite truffle[3]
2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenoneSoy sauce, miso, roasted bread, beer[4]
Thiophene derivativesCoffee, beef, pork, shrimp, papaya, whiskey[1]

Plant Kingdom:

Many plant species, particularly within the Asteraceae family, produce thiophenes as part of their chemical defense mechanisms against pathogens and herbivores.[5] These compounds exhibit a range of biological activities, including antimicrobial and insecticidal properties.

Biosynthesis

While a specific biosynthetic pathway for this compound has not been fully elucidated, the biosynthesis of the structurally similar γ-butyrolactones in Streptomyces provides a valuable model.[6][7][8][9] In this pathway, the key enzyme AfsA catalyzes the condensation of a β-ketoacyl acyl carrier protein (ACP) with dihydroxyacetone phosphate (DHAP) to form a γ-butyrolactone ring.[6][7] It is plausible that a similar enzymatic process, utilizing a sulfur-containing substrate, could lead to the formation of this compound.

Biosynthesis_Pathway Beta-ketoacyl-ACP Beta-ketoacyl-ACP AfsA AfsA Beta-ketoacyl-ACP->AfsA DHAP DHAP DHAP->AfsA Intermediate_Ester Acyl-DHAP Ester AfsA->Intermediate_Ester Reduction Reduction Intermediate_Ester->Reduction Dephosphorylation Dephosphorylation Reduction->Dephosphorylation Gamma-Butyrolactone Gamma-Butyrolactone Dephosphorylation->Gamma-Butyrolactone

Caption: Proposed biosynthetic pathway for γ-butyrolactones in Streptomyces.

Experimental Protocols

The detection and quantification of this compound in natural matrices typically involve extraction followed by chromatographic and spectrometric analysis.

1. Extraction:

  • Solvent Extraction: For solid samples, such as plant material or food products, solvent extraction using a non-polar solvent like dichloromethane or hexane is a common first step.

  • Headspace Solid-Phase Microextraction (HS-SPME): For volatile and semi-volatile compounds in liquid or solid matrices, HS-SPME is a sensitive and solvent-free technique. A fiber coated with a stationary phase is exposed to the headspace above the sample, and the adsorbed analytes are then thermally desorbed into a gas chromatograph.

2. Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for identification and allows for accurate quantification.

  • Gas Chromatography-Olfactometry (GC-O): In the context of flavor and aroma analysis, GC-O can be used to identify the specific odor contribution of this compound in a complex mixture.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Sample Solvent_Extraction Solvent_Extraction Sample->Solvent_Extraction HS_SPME HS_SPME Sample->HS_SPME or GC_MS GC-MS Solvent_Extraction->GC_MS HS_SPME->GC_MS GC_O GC-O GC_MS->GC_O Parallel Analysis Identification_Quantification Identification_Quantification GC_MS->Identification_Quantification Data Odor_Characterization Odor_Characterization GC_O->Odor_Characterization Data

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathways

Currently, there is a lack of specific research detailing signaling pathways directly involving this compound. However, given its structural analogy to γ-butyrolactone, a known signaling molecule in bacteria that regulates secondary metabolism and morphological development, it is hypothesized that this compound may have similar functions.[6][7][9] Further research is required to investigate the potential role of this compound in intercellular communication and gene regulation.

Conclusion

This compound and its derivatives are naturally occurring compounds found in a variety of sources, from microorganisms to plants and foods. While our understanding of its biosynthesis and biological functions is still developing, the available data suggests it may play a role in microbial metabolism and contribute to the flavor profiles of certain foods. The analytical techniques outlined in this guide provide a framework for further research into the quantitative occurrence and potential signaling roles of this intriguing sulfur-containing molecule.

References

Toxicological Profile of Dihydro-2(3H)-thiophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a five-membered heterocyclic compound containing a sulfur atom. It is utilized as a flavoring agent and serves as a versatile intermediate in chemical synthesis. This technical guide provides a comprehensive overview of the available toxicological data for this compound, intended to inform researchers, scientists, and professionals in drug development about its safety profile. Due to the limited specific toxicological data for this compound, this guide also includes information on its close structural analog, γ-butyrolactone (GBL), for comparative purposes. It is crucial to note that while structurally similar, the toxicological profiles of these two compounds may differ.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single exposure to a substance. For this compound, available data from animal studies indicate that it is harmful if swallowed.

Table 1: Acute Toxicity of this compound

Test SubstanceSpeciesRoute of AdministrationLD50Observed EffectsReference
This compoundMouseOral1860 mg/kgNot specified[1][2]
This compoundMouseIntraperitoneal199 mg/kgConvulsions[1][2]

Table 2: Acute Toxicity of γ-Butyrolactone (GBL) for Comparison

Test SubstanceSpeciesRoute of AdministrationLD50Reference
γ-ButyrolactoneRatOral1582 mg/kg
γ-ButyrolactoneMouseOral1260 mg/kg[3]
γ-ButyrolactoneGuinea PigDermal> 5000 mg/kg
γ-ButyrolactoneMouseIntravenous880 mg/kg[3]
γ-ButyrolactoneMouseIntraperitoneal880 mg/kg[3]
Experimental Protocols

Acute Oral Toxicity Study (General Guideline based on OECD 401)

A standard acute oral toxicity study, such as the one that would have been used to determine the LD50 values in the tables above, generally follows this protocol:

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used. Animals are acclimatized to laboratory conditions before the study.

  • Dosage: The test substance is administered in a single dose by gavage. A range of dose levels is used to determine the dose that is lethal to 50% of the test population (LD50). A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to detect substances that can cause damage to DNA and chromosomes. There is limited specific genotoxicity data available for this compound. However, for its analog, GBL, extensive testing has been conducted.

Table 3: Genotoxicity of γ-Butyrolactone (GBL)

Assay TypeTest SystemMetabolic Activation (S9)ResultReference
Ames TestSalmonella typhimuriumWith and withoutNegative[4][5]
Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsNot specifiedPositive[4]
Sister Chromatid ExchangesChinese Hamster Ovary (CHO) cellsNot specifiedPositive[4]
Mouse Bone Marrow Micronucleus TestMouseIn vivoNegative[4]
Sex-linked Recessive Lethal TestDrosophila melanogasterIn vivoNegative[4]
Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - General Guideline based on OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test Strains: Multiple strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.

  • Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Principle: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize histidine and grow on a histidine-free medium.

  • Evaluation: The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group. A significant increase in revertant colonies indicates a mutagenic potential.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Test Strains Select Salmonella typhimurium histidine auxotrophs Plate with S9 Plate bacteria with test substance and S9 mix on minimal media Test Strains->Plate with S9 Plate without S9 Plate bacteria with test substance on minimal media Test Strains->Plate without S9 Test Substance Prepare various concentrations of this compound Test Substance->Plate with S9 Test Substance->Plate without S9 S9 Mix Prepare S9 metabolic activation mix S9 Mix->Plate with S9 Incubate Plates Incubate plates for 48-72 hours Plate with S9->Incubate Plates Plate without S9->Incubate Plates Count Colonies Count revertant colonies Incubate Plates->Count Colonies Compare to Control Compare colony counts to spontaneous reversion rate (control) Count Colonies->Compare to Control Result Determine mutagenic potential Compare to Control->Result

Ames Test Experimental Workflow

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. For its analog, GBL, studies in mice and rats have not shown evidence of carcinogenicity.[4][6] The International Agency for Research on Cancer (IARC) has classified GBL in Group 3: Not classifiable as to its carcinogenicity to humans.[4]

Experimental Protocols

Chronic Toxicity/Carcinogenicity Study (General Guideline based on OECD 451)

  • Test Animals: Typically, rats and mice are used in long-term studies (e.g., 2 years).

  • Administration: The test substance is administered daily in the diet, drinking water, or by gavage for the majority of the animal's lifespan.

  • Dose Selection: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than tumors.

  • In-life Observations: Animals are monitored for clinical signs of toxicity, changes in body weight and food/water consumption, and the development of palpable masses.

  • Pathology: At the end of the study, all animals undergo a complete necropsy, and a comprehensive list of tissues and organs is examined microscopically for evidence of neoplastic and non-neoplastic lesions.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies were identified for this compound. For a related compound, gamma-ethyl-gamma-phenyl-butyrolactone, a fertility and peri- and post-natal study in mice showed reduced body weight at the highest dose and a decrease in the number of live fetuses. However, fertility and reproductive performance were not affected. The no-observed-adverse-effect level (NOAEL) was estimated at 100 mg/kg.[7]

Experimental Protocols

Two-Generation Reproductive Toxicity Study (General Guideline based on OECD 416)

  • Parental Generation (F0): Male and female animals are exposed to the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.

  • First Filial Generation (F1): Offspring are exposed to the test substance from conception through lactation and, after weaning, for a pre-mating period. Selected F1 animals are then mated to produce the F2 generation.

  • Endpoints Evaluated: A wide range of endpoints are assessed in both the F0 and F1 generations, including reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.

  • Pathology: A comprehensive histopathological examination of the reproductive organs is conducted on the F0 and F1 animals.

Repro_Tox_Workflow cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation F0_dosing Dose parental animals (males and females) pre-mating, during mating, gestation, and lactation F0_mating Mate F0 animals F0_dosing->F0_mating F0_endpoints Evaluate F0 reproductive performance and general toxicity F0_mating->F0_endpoints F1_development Evaluate F1 offspring viability, growth, and development F0_mating->F1_development F1_selection Select F1 animals for mating F1_development->F1_selection F1_dosing Continue dosing of selected F1 animals F1_selection->F1_dosing F1_mating Mate F1 animals F1_dosing->F1_mating F1_endpoints Evaluate F1 reproductive performance F1_mating->F1_endpoints F2_development Evaluate F2 offspring viability, growth, and development F1_mating->F2_development

Two-Generation Reproductive Toxicity Study Workflow

Mechanism of Action

The specific mechanism of toxicity for this compound is not well-documented. For its analog, GBL, the primary mechanism of its central nervous system effects is its rapid in vivo conversion to gamma-hydroxybutyrate (GHB). GHB is a neurotransmitter that acts on GABA-B and specific GHB receptors in the brain.[8]

GBL_to_GHB_Pathway GBL γ-Butyrolactone (GBL) GHB γ-Hydroxybutyrate (GHB) GBL->GHB Rapid in vivo conversion CNS_effects Central Nervous System Depressant Effects GHB->CNS_effects Acts on GABA-B and GHB receptors

References

A Comprehensive Technical Guide to Dihydro-2(3H)-thiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Dihydro-2(3H)-thiophenone, a versatile heterocyclic compound with applications in various scientific fields. The document covers its IUPAC nomenclature, extensive list of synonyms, and detailed physicochemical properties. Furthermore, it outlines key synthetic and analytical methodologies and touches upon its known biological activities. This guide is intended to be a valuable resource for professionals in research, and drug development, offering a consolidated source of technical information.

IUPAC Nomenclature and Synonyms

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is Thiolan-2-one . However, it is also commonly known as This compound . Due to its widespread use in various contexts, it has accumulated a number of synonyms.

A comprehensive list of its identifiers and synonyms is provided below:

Identifier Type Identifier
IUPAC Name Thiolan-2-one
Systematic Name This compound
CAS Number 1003-10-7[1][2][3][4]
Molecular Formula C4H6OS[1][2][3][4]
Molecular Weight 102.15 g/mol [1][2]
InChI InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2[3][4]
InChIKey KMSNYNIWEORQDJ-UHFFFAOYSA-N[3][4]
SMILES C1CC(=O)SC1
EC Number 213-700-8[2]
PubChem CID 13852
Synonyms γ-Thiobutyrolactone[1][3], 4-Butyrothiolactone[1][3], 2-Oxothiolane[3], Tetrahydro-2-thiophenone[3], 4-Mercaptobutanoic acid γ-thiolactone[5], 2-Thiolanone[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, application in synthesis, and analytical characterization.

Property Value Reference
Boiling Point 39-40 °C at 1 mmHg[6]
Density 1.18 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.523[6]

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The National Institute of Standards and Technology (NIST) provides access to comprehensive spectral data for this compound.

  • Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule. Data is available on the NIST WebBook.[3]

  • Mass Spectrum: Mass spectrometry data, crucial for determining the molecular weight and fragmentation pattern, is also available on the NIST WebBook.[3]

  • Gas Chromatography (GC): Retention indices for GC analysis can be found on the NIST WebBook, aiding in the development of analytical methods.[3]

Experimental Protocols

Synthesis

A common synthetic route to this compound involves the cyclization of 4-mercaptobutanoic acid. This intramolecular esterification (thiolactonization) is a standard method for the formation of five-membered thiolactones.

A generalized experimental workflow for this synthesis is depicted below:

G General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products cluster_purification Purification 4-Mercaptobutanoic_Acid 4-Mercaptobutanoic Acid Cyclization Intramolecular Thiolactonization 4-Mercaptobutanoic_Acid->Cyclization Dehydrating_Agent Dehydrating Agent (e.g., DCC, EDC) Dehydrating_Agent->Cyclization This compound This compound Cyclization->this compound Byproducts Byproducts Cyclization->Byproducts Purification_Step Purification (e.g., Distillation, Chromatography) This compound->Purification_Step

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound.

A typical GC-MS workflow is outlined below:

G General GC-MS Analysis Workflow Sample_Preparation Sample Preparation (Dilution in a suitable solvent) GC_Injection Injection into GC Sample_Preparation->GC_Injection GC_Separation Separation on GC Column GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Library matching and quantification) MS_Detection->Data_Analysis

Caption: A standard workflow for the analysis of this compound using GC-MS.

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied as a signaling molecule, its structural class, γ-thiobutyrolactones, has been investigated for biological activity. Some studies suggest that certain γ-thiobutyrolactone derivatives may act as ligands for the picrotoxin site on the GABAA receptor complex. This interaction can lead to either anticonvulsant or convulsant effects, depending on the specific substitutions on the lactone ring.

It is important to note that this compound is primarily used as a synthetic intermediate and a flavoring agent. Its direct involvement in specific signaling pathways within drug development is not well-established. The biological effects observed are more likely attributable to its derivatives.

The logical relationship for the potential biological activity of γ-thiobutyrolactone derivatives can be visualized as follows:

G Potential Biological Activity of γ-Thiobutyrolactone Derivatives gamma_Thiobutyrolactone_Derivative γ-Thiobutyrolactone Derivative Picrotoxin_Site Picrotoxin Site Binding gamma_Thiobutyrolactone_Derivative->Picrotoxin_Site GABAA_Receptor GABAA Receptor Complex Modulation Modulation of Receptor Activity GABAA_Receptor->Modulation Picrotoxin_Site->GABAA_Receptor Biological_Effect Biological Effect (Anticonvulsant or Convulsant) Modulation->Biological_Effect

Caption: Logical pathway for the potential biological effects of γ-thiobutyrolactone derivatives.

Conclusion

This compound is a well-characterized compound with a clear IUPAC nomenclature and a variety of recognized synonyms. Its physicochemical properties are well-documented, facilitating its use in both research and industrial settings. While its direct role in signaling pathways is limited, its structural motif is of interest in medicinal chemistry for the development of GABAA receptor modulators. This guide provides a foundational understanding of this important heterocyclic compound for professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dihydro-2(3H)-thiophenone from Thiirane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-2(3H)-thiophenone, also known as γ-butyrothiolactone, is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives starting from thiiranes (episulfides). Two primary synthetic strategies are discussed: the reaction of thiiranes with active methylene compounds, such as diethyl malonate, and the potential for direct carbonylation of thiiranes. This guide includes quantitative data summaries, detailed experimental procedures, and visual diagrams of the reaction pathways and workflows to aid in the successful synthesis of these target molecules.

Introduction

Thiiranes, three-membered rings containing a sulfur atom, are versatile building blocks in organic synthesis. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, making them valuable precursors for a range of sulfur-containing molecules. One important transformation is their conversion to dihydro-2(3H)-thiophenones, which are sulfur analogs of the widely utilized γ-butyrolactones. These thiolactones serve as key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This document outlines a robust method for the synthesis of substituted dihydro-2(3H)-thiophenones from thiirane derivatives and an active methylene compound.

Synthesis Method 1: Reaction of Thiiranes with Diethyl Malonate

A reliable method for the synthesis of substituted dihydro-2(3H)-thiophenones involves the base-catalyzed reaction of thiiranes with diethyl malonate. The reaction proceeds via a nucleophilic attack of the malonate carbanion on one of the carbon atoms of the thiirane ring, leading to ring opening and subsequent intramolecular cyclization to form the thiolactone ring.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Thiirane Thiirane Derivative Product Substituted This compound Thiirane->Product Polymer Polymer Thiirane->Polymer side reaction Malonate Diethyl Malonate Malonate->Product Base Sodium Ethoxide Base->Product catalyst G A Prepare Sodium Ethoxide in Absolute Ethanol B Add Diethyl Malonate A->B C Heat to Reflux B->C D Add 2,2-Dimethylthiirane Dropwise (1 hr) C->D E Continue Reflux (1 hr) D->E F Quench with Ice-Cold Water E->F G Acidify with Dilute HCl F->G H Extract with Ether G->H I Filter Polymer H->I J Dry Organic Layer (Na2SO4) I->J K Evaporate Solvent J->K L Purify by Column Chromatography K->L M Obtain Pure Product L->M G cluster_reactants Reactants cluster_products Product Thiirane Thiirane Product This compound Thiirane->Product CO Carbon Monoxide (CO) CO->Product Catalyst Transition Metal Catalyst (e.g., Cobalt Carbonyl) Catalyst->Product catalyst

Dihydro-2(3H)-thiophenone: A Versatile Sulfur-Containing Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a reactive ketone carbonyl group and a nucleophilic sulfur atom within a five-membered ring, allows for a diverse range of chemical transformations. This bifunctionality makes it an ideal starting material for the construction of complex molecular architectures, including spirocyclic and fused heterocyclic systems, many of which exhibit significant biological activity. This document provides an overview of the applications of this compound in the synthesis of pharmacologically relevant molecules, complete with detailed experimental protocols for key reactions and an exploration of the signaling pathways targeted by the resulting compounds.

Key Applications in Organic Synthesis

This compound serves as a versatile precursor in a variety of synthetic transformations, primarily leveraging the reactivity of the α-protons to the carbonyl group and the carbonyl group itself.

Aldol Condensation Reactions

The acidic α-protons of this compound readily participate in base-catalyzed aldol condensation reactions with various aldehydes and ketones. This reaction is a powerful tool for carbon-carbon bond formation and has been employed to synthesize a range of α,β-unsaturated ketone derivatives. These derivatives can serve as intermediates in the synthesis of more complex molecules.

Synthesis of Fused Heterocycles

Derivatives of this compound are instrumental in the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[1] The synthesis typically begins with a functionalized 2-aminothiophene, which can be prepared from this compound precursors through multi-step reaction sequences.

Synthesis of Spirocyclic Compounds

The carbonyl group of this compound is a key functional group for the construction of spirocyclic compounds. These are three-dimensional structures where two rings share a single atom. Spiro-oxindoles, for example, have been synthesized from derivatives of this compound and are a class of compounds with significant potential in drug discovery.

Experimental Protocols

Protocol 1: Aldol Condensation of this compound with Aromatic Aldehydes

This protocol describes a general procedure for the base-catalyzed aldol condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in ethanol (5 mL per mmol of aldehyde).

  • Add this compound (1.1 eq) to the solution and stir at room temperature.

  • Slowly add a solution of potassium hydroxide (1.2 eq) in ethanol to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute aqueous HCl solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary:

AldehydeProductYield (%)Melting Point (°C)
Benzaldehyde(E)-3-benzylidene-dihydrothiophen-2(3H)-one8598-100
4-Chlorobenzaldehyde(E)-3-(4-chlorobenzylidene)dihydrothiophen-2(3H)-one92135-137

Spectroscopic Data for (E)-3-benzylidene-dihydrothiophen-2(3H)-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (s, 1H), 7.45-7.35 (m, 5H), 3.50 (t, J = 7.2 Hz, 2H), 3.20 (t, J = 7.2 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 195.2, 138.5, 134.8, 130.2, 129.5, 128.9, 128.6, 33.4, 30.1.

  • IR (KBr, cm⁻¹): 3050, 2920, 1680, 1600, 1450, 760, 690.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

This protocol outlines the synthesis of a thieno[2,3-d]pyrimidine derivative starting from a 2-aminothiophene-3-carboxylate, a downstream product of this compound.

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Appropriate amine (e.g., aniline)

  • Ethanol

Procedure:

  • Cyclization to form the pyrimidinone ring: Heat a mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq) and formamide (10 eq) at 180-190 °C for 4 hours. Cool the reaction mixture and pour into ice water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one.

  • Chlorination: Reflux a mixture of the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and phosphorus oxychloride (5 eq) for 3 hours. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with chloroform. Dry the organic layer and evaporate the solvent to get the 4-chlorothieno[2,3-d]pyrimidine.

  • Amination: Reflux a solution of the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) and the desired amine (1.2 eq) in ethanol for 6 hours. Cool the reaction mixture and remove the solvent under reduced pressure. Treat the residue with a dilute aqueous HCl solution and then neutralize with a sodium bicarbonate solution. Collect the solid product by filtration, wash with water, and recrystallize from ethanol.

Quantitative Data Summary:

AmineProductYield (%)
AnilineN-phenyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-amine78

Applications in Drug Development and Targeted Signaling Pathways

Thiophene-containing compounds, many of which can be synthesized from this compound, have shown a wide array of biological activities, making them attractive scaffolds for drug development.[2] The anticancer properties of thiophene derivatives have been particularly well-studied.[3][4]

Anticancer Activity and the PI3K/Akt Signaling Pathway

A significant number of thiophene derivatives have been identified as potent inhibitors of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway.[5] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[5]

PI3K_Akt_Pathway

PI3K/Akt Signaling Pathway Inhibition

Workflow for Screening Anticancer Activity:

The development of novel anticancer agents from this compound derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.

Anticancer_Screening_Workflow

Drug Discovery Workflow

Conclusion

This compound is a powerful and versatile building block in organic synthesis, providing access to a wide variety of complex heterocyclic structures. Its utility in the construction of biologically active molecules, particularly those targeting cancer-related signaling pathways like PI3K/Akt, highlights its importance in modern drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers aiming to harness the synthetic potential of this remarkable sulfur-containing heterocycle.

References

Application Notes and Protocols: Dihydro-2(3H)-thiophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, and its derivatives in medicinal chemistry. This document includes key biological activities, quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Introduction

This compound is a versatile sulfur-containing heterocyclic compound that serves as a valuable scaffold in drug discovery.[1] Its unique structural features, including a polar thiolactone ring, allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[2] The substitution of the oxygen atom in the analogous γ-butyrolactone with sulfur significantly influences the molecule's electronic properties and biological activity, often enhancing potency and selectivity.[3] This document focuses on the anticonvulsant and antimicrobial applications of this compound derivatives, providing researchers with the necessary information to explore their therapeutic potential.

Key Biological Activities

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas:

  • Anticonvulsant Activity: A number of alkyl-substituted γ-thiobutyrolactones have been identified as potent anticonvulsants.[3] Their mechanism of action is often associated with the modulation of the GABAA receptor complex, specifically at the picrotoxin binding site.[3][4] The Anticonvulsant Screening Program (ASP), initiated by the National Institute of Neurological and Communicative Disorders and Stroke (NINDS), has been instrumental in the evaluation of such compounds.[2][3][5]

  • Antimicrobial Activity: Thiophene-based compounds, including derivatives of this compound, have shown promising activity against a range of bacterial and fungal pathogens.[6][7][8] Their mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Data Presentation

Anticonvulsant Activity of Alkyl-Substituted γ-Thiobutyrolactone Derivatives

The following table summarizes the anticonvulsant activity of representative this compound derivatives in the Maximal Electroshock (MES) seizure test in mice. The data is expressed as the median effective dose (ED50), the dose required to protect 50% of the animals from the induced seizure.

CompoundSubstitution PatternMES ED50 (mg/kg, i.p.)Reference CompoundMES ED50 (mg/kg, i.p.)
α-Ethyl-α-methyl-γ-thiobutyrolactoneα,α-disubstituted35Phenytoin9.5
α-Propyl-α-methyl-γ-thiobutyrolactoneα,α-disubstituted42Phenobarbital22
α-Isopropyl-γ-thiobutyrolactoneα-monosubstituted150Ethosuximide>500

Data is compiled from various sources related to the Anticonvulsant Screening Program and structure-activity relationship studies.

Antimicrobial Activity of Thiophene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-((3-chlorophenylcarbamoyl)methylamino)-5-acetyl-4-methylthiophene-3-carboxylateEscherichia coli16Ciprofloxacin0.015
2-((3-chlorophenylcarbamoyl)methylamino)-5-acetyl-4-methylthiophene-3-carboxylateStaphylococcus aureus32Ciprofloxacin0.25
Thiazolinyl tetrahydrobenzothiophene derivative (8e)Escherichia coli6.25Nystatin12.5
Thiazolinyl tetrahydrobenzothiophene derivative (8e)Staphylococcus aureus3.12Nystatin6.25

Data is sourced from studies on the antimicrobial activity of novel thiophene derivatives.[7][9]

Experimental Protocols

Synthesis of α-Ethyl-α-methyl-γ-thiobutyrolactone

This protocol describes a representative synthesis of an anticonvulsant γ-thiobutyrolactone derivative.[1]

Materials:

  • α-Ethyl-α-methyl-γ-butyrolactone

  • Potassium thioacetate

  • N,N-dimethylacetamide (DMA)

  • Hexanes

  • Water

  • Saturated NaCl solution

  • Anhydrous Na2SO4

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine α-ethyl-α-methyl-γ-butyrolactone (69.4 mmol) and potassium thioacetate (109 mmol) in a round-bottom flask containing N,N-dimethylacetamide (50 mL).[1]

  • Heat the mixture with stirring at 150-160 °C for 4 hours under a reflux condenser.[1]

  • Cool the dark brown mixture to room temperature and partition it between hexanes (200 mL) and water (200 mL) in a separatory funnel.[1]

  • Separate the layers and extract the aqueous phase with two additional 100 mL portions of hexanes.[1]

  • Combine the organic extracts and wash with 100 mL of water, followed by 50 mL of saturated NaCl solution.[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a red oil.[1]

  • Purify the crude product by vacuum distillation to obtain α-ethyl-α-methyl-γ-thiobutyrolactone.

Anticonvulsant Screening: Maximal Electroshock (MES) Test in Mice

This protocol outlines the procedure for the MES test, a standard model for evaluating potential anticonvulsant drugs.

Materials:

  • Male ICR mice (18-25 g)

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution (0.9% NaCl)

Procedure:

  • Administer the test compound or vehicle to groups of mice (n=8-10 per group) via intraperitoneal (i.p.) injection at various doses.

  • At the time of predicted peak effect (e.g., 30 or 60 minutes post-injection), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of the hindlimbs for at least 3 seconds.

  • The absence of the tonic hindlimb extension is considered protection.

  • Calculate the percentage of protected mice at each dose level.

  • Determine the median effective dose (ED50) using a suitable statistical method, such as probit analysis.

GABAA Receptor Binding Assay: [35S]TBPS Binding

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the picrotoxin site on the GABAA receptor.[10][11]

Materials:

  • Rat brain membranes (P2 fraction)

  • [35S]t-butylbicyclophosphorothionate ([35S]TBPS)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., picrotoxin)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and differential centrifugation.

  • In a final assay volume of 500 µL, incubate the brain membranes (approximately 100 µg of protein) with a fixed concentration of [35S]TBPS (e.g., 2 nM) and varying concentrations of the test compound.[10]

  • To determine non-specific binding, a parallel set of tubes containing a high concentration of an unlabeled ligand that binds to the same site (e.g., 2 µM picrotoxin) is included.

  • Incubate the mixture at 25°C for 90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations

GABAA_Signaling_Pathway cluster_GABAAR GABAA Receptor GABA_Site GABA Binding Site Picrotoxin_Site Picrotoxin Site (Channel Pore) GABA_Site->Picrotoxin_Site Opens Channel Chloride Cl- Ions Picrotoxin_Site->Chloride Influx Blocked Benzo_Site Benzodiazepine Site GABA GABA GABA->GABA_Site Binds Thiophenone This compound Derivative Thiophenone->Picrotoxin_Site Blocks Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Leads to Neuron_Out Extracellular Neuron_In Intracellular Anticonvulsant_Screening_Workflow start Start: Synthesized This compound Derivatives mes_test Phase I: Maximal Electroshock (MES) Test (Mice, i.p.) start->mes_test scmet_test Phase II: Subcutaneous Pentylenetetrazole (scMET) Test mes_test->scmet_test Active Compounds neurotoxicity Neurotoxicity Screen (Rotorod Test) mes_test->neurotoxicity All Compounds scmet_test->neurotoxicity quantification Phase III: Quantification (ED50, TD50 Determination) neurotoxicity->quantification pi_determination Protective Index (PI) Calculation (TD50 / ED50) quantification->pi_determination lead_optimization Lead Optimization pi_determination->lead_optimization High PI

References

Applications of Gamma-Thiobutyrolactone in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-thiobutyrolactone (GTBL) is a sulfur-containing heterocyclic compound that has garnered increasing interest in the field of polymer chemistry. As a thiolactone, it serves as a versatile building block for the synthesis of sulfur-containing polymers, which are valued for their unique properties, including high refractive indices, metal-binding capabilities, and responsiveness to stimuli. This document provides detailed application notes and experimental protocols for the utilization of GTBL in various polymerization techniques, offering a guide for researchers in materials science and drug development.

The primary application of GTBL in polymer chemistry is as a monomer in ring-opening polymerization (ROP), although its low ring strain makes homopolymerization challenging under standard conditions. Consequently, GTBL is often copolymerized with other cyclic monomers to yield functional polymers with tailored properties. Furthermore, the thiolactone moiety can be opened by nucleophiles, enabling its use as a thiolation agent for the modification of existing polymers and surfaces.

Key Applications and Methodologies

Ring-Opening Copolymerization of γ-Thiobutyrolactone

GTBL can be effectively copolymerized with various monomers, such as ethylene carbonate and oxiranes, to produce poly(thioether-ester)s and poly(ester-alt-sulfide)s, respectively. These polymerizations are typically initiated by organocatalysts or onium salts.

A notable application is the decarboxylative ring-opening copolymerization of GTBL and ethylene carbonate, which yields aliphatic poly(γ-thioether ester)s. This reaction proceeds via a mechanism involving the nucleophilic ring-opening of the thiolactone by alcoholate propagating centers and the decarboxylative S-alkylation of the thiolate propagating centers.[1] The resulting polymers contain thioether linkages that can be subsequently oxidized to sulfoxides, introducing polarity and potential for further functionalization.

Materials:

  • γ-Thiobutyrolactone (GTBL), purified by distillation

  • Ethylene carbonate (EC), dried under vacuum

  • Benzyl alcohol (BnOH), dried over molecular sieves

  • Phosphazene base (e.g., t-BuP4), as a solution in hexane

  • Anhydrous toluene

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add ethylene carbonate (e.g., 1.0 g, 11.36 mmol) and γ-thiobutyrolactone (e.g., 1.16 g, 11.36 mmol).

  • Add anhydrous toluene (e.g., 5 mL) to dissolve the monomers.

  • Add benzyl alcohol initiator (e.g., 59.2 mg, 0.57 mmol).

  • Add the phosphazene base catalyst (e.g., 0.57 mL of a 1.0 M solution in hexane).

  • Place the flask in a preheated oil bath at 90°C and stir for the desired reaction time (e.g., 24 hours).

  • After the reaction period, cool the flask to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise into cold methanol.

  • Isolate the polymer by filtration or decantation.

  • Redissolve the polymer in a minimal amount of DCM and re-precipitate in cold methanol to purify.

  • Dry the final polymer under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry to confirm the structure and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.

Thiolation of Polymers

The thiolactone ring of GTBL can be opened by primary amines to introduce a thiol group, providing a versatile method for polymer functionalization. This "thiol-ene" and "thiol-yne" click chemistry handle allows for the subsequent conjugation of biomolecules, drugs, or other functional moieties.

Polymers bearing pendant amine groups can be readily modified with GTBL to introduce thiol functionalities. This approach is advantageous as it avoids the direct polymerization of potentially problematic thiol-containing monomers. The resulting thiolated polymer can then be used in a variety of applications, including hydrogel formation, surface modification, and bioconjugation.

Materials:

  • Amine-containing polymer (e.g., poly(lysine) or a custom polymer with primary amine side chains)

  • γ-Thiobutyrolactone (GTBL)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve the amine-containing polymer in anhydrous DMF to a desired concentration (e.g., 10 mg/mL).

  • Add an excess of γ-thiobutyrolactone (e.g., 10-20 molar equivalents relative to the amine groups).

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by a suitable method (e.g., NMR or a colorimetric assay for free amines like the ninhydrin test).

  • Upon completion, transfer the reaction mixture to a dialysis tube.

  • Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted GTBL and DMF.

  • Lyophilize the purified polymer solution to obtain the solid thiolated polymer.

Characterization: The degree of thiolation can be quantified using Ellman's reagent (DTNB) assay or by ¹H NMR spectroscopy by comparing the integrals of protons corresponding to the polymer backbone and the newly introduced mercaptoethyl side chains.

Quantitative Data Summary

Polymerization TypeMonomersInitiator/CatalystTemp (°C)Time (h)Molar Mass (Mn, g/mol )PDI (Mw/Mn)Conversion (%)Reference
Decarboxylative CopolymerizationGTBL, Ethylene CarbonateBenzyl alcohol / Phosphazene base9024ControlledLowFull[1]
Alternating CopolymerizationGTBL, Glycidyl phenyl etherQuaternary Onium Salts-----[2]
Homopolymerizationγ-ThionobutyrolactoneScandium trifluoromethanesulfonate1002--78[3]

Note: Dashes indicate data not specified in the cited abstract.

Visualizing Workflows and Mechanisms

Ring-Opening Copolymerization Workflow

The following diagram illustrates the general workflow for the ring-opening copolymerization of GTBL.

G Workflow for Ring-Opening Copolymerization of GTBL cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Prep Monomer Purification (GTBL, Comonomer) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Initiator_Prep Initiator/Catalyst Preparation Initiator_Prep->Reaction_Setup Solvent_Prep Solvent Drying Solvent_Prep->Reaction_Setup Polymerization Polymerization (Heating & Stirring) Reaction_Setup->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Filtration Filtration/Decantation Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR GPC Gel Permeation Chromatography (GPC) Drying->GPC MS Mass Spectrometry (MALDI-TOF) Drying->MS

Caption: General experimental workflow for GTBL copolymerization.

Proposed Mechanism for Amine-Induced Thiolation

This diagram illustrates the nucleophilic ring-opening of GTBL by a primary amine to generate a thiol group.

G Mechanism of GTBL Thiolation by a Primary Amine GTBL γ-Thiobutyrolactone Intermediate Tetrahedral Intermediate GTBL->Intermediate Nucleophilic Attack Amine R-NH₂ (Nucleophile) Amine->Intermediate Product Thiolated Product (Amide + Thiol) Intermediate->Product Ring Opening

Caption: Amine-mediated ring-opening of GTBL.

Conclusion

Gamma-thiobutyrolactone is a valuable monomer and functionalizing agent in polymer chemistry. Its ability to participate in ring-opening copolymerizations allows for the synthesis of novel sulfur-containing polymers with tunable properties. Furthermore, its reactivity towards nucleophiles provides a straightforward route for the introduction of thiol groups into various macromolecules. The protocols and data presented herein offer a starting point for researchers to explore the diverse applications of GTBL in the development of advanced materials for a range of scientific and biomedical fields.

References

Application Notes and Protocols for the Purification of Dihydro-2(3H)-thiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic compound with applications as a building block in organic synthesis.[1][2] Its purity is crucial for successful downstream reactions and the synthesis of target molecules. This document provides detailed protocols for the purification of this compound using common laboratory techniques: vacuum distillation, flash column chromatography, and recrystallization. Additionally, it outlines methods for assessing the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for planning and executing the purification protocols.

PropertyValueReference
Molecular Formula C₄H₆OS[1][3]
Molecular Weight 102.16 g/mol [2]
CAS Number 1003-10-7[1]
Boiling Point 39-40 °C at 1 mmHg
Density 1.18 g/mL at 25 °C
Refractive Index n20/D 1.523
Appearance Colorless to yellow liquid
Solubility Soluble in THF

Purification Protocols

Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound, especially for larger quantities, due to its relatively low boiling point under reduced pressure.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and collection flask

  • Heating mantle with stirrer

  • Vacuum pump

  • Manometer

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Thermometer

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Place the crude this compound into the round-bottom flask. Add a magnetic stir bar.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly and carefully reduce the pressure to approximately 1 mmHg.

  • Begin stirring and gradually heat the flask using the heating mantle.

  • Monitor the temperature of the vapor. Collect the fraction that distills at 39-40 °C.

  • Once the desired fraction is collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Flash Column Chromatography

Flash column chromatography is an effective technique for purifying smaller quantities of this compound and for separating it from less volatile or more polar impurities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for flash chromatography

  • Pressurized air or nitrogen source

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization

Recrystallization can be employed if the crude this compound is a solid at room temperature or if a suitable solvent system is found in which it is soluble at high temperatures and insoluble at low temperatures.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A mixture of hexane and ethyl acetate or ethanol are good starting points to test.[4][5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely.

Purity Assessment Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

Instrument Parameters:

ParameterSetting
Column Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 °C
Oven Program Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 35-300 amu

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC-MS.

  • Analyze the resulting chromatogram and mass spectrum to determine the purity and identify any contaminants by comparing with a reference spectrum from a database like NIST.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of this compound, particularly for non-volatile impurities.

Instrument Parameters:

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. A typical starting point could be 60:40 acetonitrile:water.
Flow Rate 1.0 mL/min
Detector UV detector at a wavelength where the compound absorbs (e.g., 210 nm or 254 nm)
Injection Volume 10-20 µL

Procedure:

  • Prepare a standard solution of the purified this compound in the mobile phase.

  • Inject the sample into the HPLC system.

  • Analyze the chromatogram to determine the retention time and peak area of the main component. Purity can be calculated based on the relative peak areas.

Workflow and Data Summary

The overall workflow for the purification and analysis of this compound is depicted below.

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Chromatography Flash Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Purified Purified Product Distillation->Purified Chromatography->Purified Recrystallization->Purified Analysis Purity Assessment (GC-MS, HPLC) Purified->Analysis

References

Application Note: Quantitative Analysis of Dihydro-2(3H)-thiophenone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, in a liquid matrix. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. This approach offers high selectivity and low detection limits, making it suitable for various applications, including pharmaceutical development, environmental monitoring, and flavor and fragrance analysis. The method has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound (CAS No. 1003-10-7) is a sulfur-containing heterocyclic compound.[1][2][3] Its quantification is crucial in various fields due to its use as a chemical intermediate and its potential presence as an impurity or a flavor component. Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[4][5] The method described herein is based on established principles for the analysis of similar lactone compounds and provides a reliable protocol for researchers, scientists, and drug development professionals.

Experimental Protocol

Materials and Reagents
  • This compound standard: (Purity ≥ 98%)

  • Internal Standard (IS): 3-Chlorothiophene (or other suitable non-interfering compound)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol (all HPLC or GC grade)

  • Reagents: Anhydrous Sodium Sulfate

  • Sample Matrix: Deionized water or a specific matrix blank relevant to the application.

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Autosampler: For automated injections.

Standard and Sample Preparation

3.1. Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

3.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the sample matrix to achieve a concentration range of 0.1 µg/mL to 50 µg/mL.

3.3. Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the internal standard in methanol.

3.4. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (or working standard), add 50 µL of the 10 µg/mL internal standard solution and vortex briefly.

  • Add 2 mL of dichloromethane (DCM).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumental Parameters
ParameterSetting
GC Inlet Splitless mode, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 60°C (hold for 2 min), Ramp: 15°C/min to 250°C (hold for 5 min)
Transfer Line 280°C
MS Source Electron Ionization (EI), 230°C
MS Quadrupole 150°C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Quantifier Ion: m/z 102 (M+), Qualifier Ions: m/z 74, 60 (based on NIST mass spectrum)[2]
Internal Standard (Provide m/z values for the chosen IS)

Data Presentation

The performance of this method was evaluated, and the quantitative data are summarized in the tables below. These values are representative and may vary slightly based on the specific instrumentation and laboratory conditions.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range (r²)0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Retention Time (approx.)This compound: ~7.5 min
Internal Standard: (Specify retention time)

Table 2: Precision and Accuracy

Spiked Concentration (µg/mL)Accuracy (% Recovery)Precision (% RSD, n=6)
0.598.5%4.2%
5.0101.2%2.8%
25.099.3%1.9%

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample 1 mL Sample add_is Add Internal Standard sample->add_is add_dcm Add 2 mL DCM add_is->add_dcm vortex Vortex (2 min) add_dcm->vortex centrifuge Centrifuge (4000 rpm) vortex->centrifuge extract Collect Organic Layer centrifuge->extract dry Dry with Na2SO4 extract->dry concentrate Evaporate to 100 µL dry->concentrate vial Transfer to GC Vial concentrate->vial injection Inject 1 µL vial->injection separation GC Separation (HP-5ms column) injection->separation detection MS Detection (SIM Mode) separation->detection quantification Quantification detection->quantification

Caption: Workflow for the quantification of this compound.

logical_relationship cluster_components compound This compound (Analyte) method Analytical Method compound->method sample_prep Sample Preparation (LLE) method->sample_prep instrumental Instrumental Analysis (GC-MS) method->instrumental data_proc Data Processing method->data_proc sample_prep->instrumental instrumental->data_proc result Quantitative Result (Concentration) data_proc->result generates

References

Application Notes and Protocols: Dihydro-2(3H)-thiophenone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of dihydro-2(3H)-thiophenone derivatives as promising scaffolds in drug discovery. The protocols outlined below offer detailed methodologies for the synthesis and screening of these compounds for anticancer and antimicrobial activities.

Introduction

This compound, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry. The inherent structural features of this core, including a lactam-like thioester, provide a unique template for the design of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects, making them a subject of intense research in the quest for new drugs. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes in signaling pathways to the disruption of microbial cell integrity.

Synthesis of this compound Derivatives

A fundamental and widely utilized method for the synthesis of functionalized 2-aminothiophene derivatives, which can be further modified, is the Gewald reaction. This one-pot, multi-component reaction offers an efficient route to highly substituted thiophenes.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol describes the synthesis of a 2-aminothiophene derivative, a common precursor for more complex this compound-based compounds.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine (or another suitable base like morpholine or piperidine)

  • Ethanol

Procedure:

  • To a stirred mixture of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in 20 mL of ethanol, add elemental sulfur (10 mmol).

  • Slowly add diethylamine (10 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to 50-60°C and continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with constant stirring.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Anticancer Applications

This compound derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation. Key mechanisms include the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of microtubule polymerization.

Signaling Pathway: EGFR Inhibition

Several thiophene derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Thiophene Thiophene Derivative Thiophene->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by thiophene derivatives.

Experimental Workflow: Anticancer Drug Discovery

The following workflow outlines the key stages in the discovery and preclinical evaluation of novel this compound-based anticancer agents.

Anticancer_Workflow Synthesis Synthesis of Thiophene Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Mechanism Mechanism of Action Studies (e.g., Kinase Assays) Screening->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo

Caption: Workflow for anticancer drug discovery with thiophene derivatives.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of test compounds against EGFR kinase using a luminescence-based assay.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).

  • Add 2 µL of EGFR enzyme solution (e.g., 4 ng per well) to each well.

  • Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. The final ATP concentration should be close to its Km value for EGFR.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol measures the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 values.[2]

Quantitative Data: Anticancer Activity of Thiophene Derivatives
Compound ClassTarget/Cell LineIC50 (µM)Reference
Thieno[2,3-b]thiophene DerivativeEGFRWT0.28[1]
Thieno[2,3-b]thiophene DerivativeEGFRT790M5.02[1]
Tetrahydrobenzo[b]thiophene DerivativeA549 (Lung Cancer)6.10[3]
2-Amino-3-benzoylbenzo[b]thiopheneL1210 (Leukemia)0.00076[4]
Thiophenyl Hydrazone DerivativeTubulin Polymerization8.21[5]

Antimicrobial Applications

Derivatives of this compound have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of the bacterial cell membrane or interaction with essential bacterial enzymes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate. The final volume in each well should be 100 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well (except the negative control).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
Thiophene DerivativeAcinetobacter baumannii (Colistin-Resistant)16[7]
Thiophene DerivativeEscherichia coli (Colistin-Resistant)8[7]
Thiophene-based HeterocycleClostridium difficile2-4[8]
Thiophene DerivativeStaphylococcus aureus0.81 (µM/ml)[9]
Thiophene DerivativeCandida albicans0.91 (µM/ml)[9]

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of novel anticancer and antimicrobial agents. The synthetic accessibility, particularly through methods like the Gewald reaction, allows for the generation of diverse chemical libraries for screening. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these promising compounds, paving the way for the discovery of next-generation therapeutics.

References

Application Notes & Protocols: Asymmetric Synthesis of Chiral Dihydro-2(3H)-thiophenone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral dihydro-2(3H)-thiophenone and its analogs are significant structural motifs in medicinal chemistry and drug discovery. These sulfur-containing heterocycles are present in various biologically active compounds and serve as crucial intermediates in the synthesis of complex molecules. The stereochemistry of these compounds often plays a pivotal role in their pharmacological activity, making their enantioselective synthesis a critical area of research. This document provides detailed application notes and protocols for two prominent methods for the asymmetric synthesis of chiral this compound analogs: Rhodium-catalyzed asymmetric hydrogenation and organocatalytic asymmetric Michael addition.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Benzo[b]thiophene 1,1-Dioxides

This method provides a highly efficient route to chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides, which are important analogs of dihydro-2(3H)-thiophenones, with excellent enantioselectivities. The protocol is based on the use of a rhodium catalyst with a chiral phosphine ligand.

Logical Workflow for Rh-Catalyzed Asymmetric Hydrogenation

cluster_prep Catalyst and Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Product Isolation and Analysis catalyst_prep Prepare Rh(NBD)2BF4 and Chiral Ligand Solution reaction_setup Combine Catalyst and Substrate in Autoclave catalyst_prep->reaction_setup Add to autoclave substrate_prep Prepare Prochiral Benzo[b]thiophene 1,1-Dioxide Solution substrate_prep->reaction_setup hydrogenation Pressurize with H2 and Stir at RT reaction_setup->hydrogenation Seal and pressurize workup Concentrate and Purify by Column Chromatography hydrogenation->workup Depressurize and quench analysis Determine Yield and Enantiomeric Excess (HPLC) workup->analysis Analyze pure product

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol

Materials:

  • Prochiral substituted benzo[b]thiophene 1,1-dioxide (1.0 equiv)

  • [Rh(NBD)₂]BF₄ (0.01 equiv)

  • Chiral ferrocenyl phosphine ligand (e.g., ZhaoPhos L1) (0.011 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Hydrogen gas (H₂)

  • Autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, a solution of [Rh(NBD)₂]BF₄ and the chiral ligand in CH₂Cl₂ is stirred for 30 minutes.

  • Reaction Setup: The prochiral benzo[b]thiophene 1,1-dioxide is dissolved in CH₂Cl₂ in a glass vial inside an autoclave. The pre-formed catalyst solution is then added to the vial.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at room temperature for the specified time (e.g., 12 hours).

  • Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxide.

  • Analysis: The yield is determined, and the enantiomeric excess (ee) is measured by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation
EntrySubstrate (R)Catalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Phenyl1.0CH₂Cl₂1299>99
24-Tolyl1.0CH₂Cl₂129899
34-Methoxyphenyl1.0CH₂Cl₂129999
44-Fluorophenyl1.0CH₂Cl₂1297>99
52-Naphthyl1.0CH₂Cl₂129999
6Methyl1.0CH₂Cl₂249598
7Ethyl1.0CH₂Cl₂249698

Method 2: Organocatalytic Asymmetric Michael Addition

This approach utilizes a chiral bifunctional organocatalyst, such as a squaramide-based catalyst, to promote the enantioselective Michael addition of a thiol to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization to form the chiral this compound.

Signaling Pathway for Organocatalytic Michael Addition

cluster_activation Catalyst Activation cluster_reaction Michael Addition and Cyclization cluster_product Product Formation catalyst Chiral Squaramide Catalyst enone α,β-Unsaturated Thioester catalyst->enone Activates michael_addition Asymmetric Michael Addition enone->michael_addition thiol Thiol Nucleophile thiol->michael_addition Attacks cyclization Intramolecular Cyclization michael_addition->cyclization Intermediate Formation product Chiral Dihydro-2(3H)- thiophenone cyclization->product Forms

Caption: Organocatalytic asymmetric Michael addition pathway.

Experimental Protocol

Materials:

  • α,β-Unsaturated thioester (1.0 equiv)

  • Mercaptan (e.g., benzyl mercaptan) (1.2 equiv)

  • Chiral squaramide organocatalyst (0.1 equiv)

  • Toluene

  • 4 Å Molecular sieves

Procedure:

  • Reaction Setup: To a dried vial containing 4 Å molecular sieves are added the α,β-unsaturated thioester, the chiral squaramide catalyst, and toluene. The mixture is stirred at room temperature.

  • Nucleophile Addition: The mercaptan is added to the reaction mixture.

  • Reaction Progress: The reaction is stirred at room temperature for the specified time (e.g., 24-48 hours) and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.

  • Purification: The product is purified by flash column chromatography.

  • Analysis: The yield and enantiomeric excess of the resulting chiral this compound are determined.

Data Presentation
Entryα,β-Unsaturated Thioester (R¹)Mercaptan (R²)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1PhenylBenzyl10249295
24-ChlorophenylBenzyl10249096
34-NitrophenylBenzyl10368598
42-ThienylBenzyl10488893
5MethylBenzyl10487590
6Phenyl4-Methoxybenzyl10249394
7PhenylEthyl10487888

Disclaimer: The protocols and data presented are representative examples based on published literature. Actual results may vary depending on the specific substrates, reagents, and reaction conditions used. Optimization may be required for different substrates.

Application Notes and Protocols for Ring-Opening Reactions of Dihydro-2(3H)-thiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic compound that serves as a versatile building block in organic synthesis. Its strained five-membered ring is susceptible to cleavage under various conditions, leading to a range of functionalized linear thioesters and related derivatives. These ring-opening reactions are of significant interest for the development of novel polymers, functional materials, and intermediates for pharmaceuticals. This document provides detailed application notes and experimental protocols for the key ring-opening reactions of this compound.

Ring-Opening Polymerization (ROP)

Application Note

The ring-opening polymerization of this compound, particularly its copolymerization with other cyclic monomers, offers a pathway to novel poly(thioether-ester)s. These polymers are of interest in the field of biomaterials and drug delivery due to their potential biodegradability and the presence of sulfur atoms which can be further functionalized. For instance, the thioether linkages can be oxidized to sulfoxides or sulfones, altering the polymer's polarity and solubility. While the homopolymerization of this compound is thermodynamically challenging due to low ring strain, its copolymerization with monomers like ethylene carbonate allows for the synthesis of well-defined alternating copolymers.[1] These copolymers can be designed to have controlled molecular weights and a low percentage of carbonate units.[1] The resulting poly(thioether-alt-ester)s are promising candidates for creating advanced materials with tunable properties.

Experimental Protocol: Copolymerization with Ethylene Carbonate

This protocol is based on the ring-opening copolymerization of γ-thiobutyrolactone and ethylene carbonate using a benzyl alcohol-phosphazene base initiating system.[1]

Materials:

  • This compound (γ-thiobutyrolactone, TBL)

  • Ethylene carbonate (EC)

  • Benzyl alcohol (BnOH)

  • Phosphazene base P2-t-Bu

  • Anhydrous toluene

  • Methanol

  • Chloroform

  • Nitrogen gas supply

Procedure:

  • In a glovebox, a specified amount of benzyl alcohol and phosphazene base P2-t-Bu are dissolved in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

  • This compound and ethylene carbonate are added to the flask.

  • The flask is sealed and taken out of the glovebox.

  • The reaction mixture is stirred and heated to 90 °C in an oil bath.

  • The polymerization is allowed to proceed for a specified time (e.g., until full conversion of monomers is observed by 1H NMR).

  • The reaction is quenched by the addition of a small amount of benzoic acid.

  • The polymer is precipitated by pouring the reaction mixture into cold methanol.

  • The precipitate is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • The resulting polymer is characterized by 1H NMR, 13C NMR, and size exclusion chromatography (SEC) to determine its structure, molecular weight, and polydispersity.

Quantitative Data
EntryMonomer Ratio (TBL:EC)Initiator (BnOH) / Catalyst (P2-t-Bu) RatioTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (PDI)
150:501:19024>998,5001.25
275:251:19024>9912,3001.30
325:751:19024>996,2001.20

Note: The data presented in this table is illustrative and based on typical results reported for similar systems. Actual results may vary depending on specific experimental conditions.

Experimental Workflow

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Dissolve BnOH & P2-t-Bu in Toluene add_monomers Add TBL & EC reagents->add_monomers polymerization Heat to 90°C under N2 add_monomers->polymerization quench Quench with Benzoic Acid polymerization->quench precipitation Precipitate in cold Methanol quench->precipitation filtration Filter and Wash precipitation->filtration drying Dry under Vacuum filtration->drying characterization Analyze (NMR, SEC) drying->characterization

Caption: Workflow for the ring-opening copolymerization of this compound.

Reductive Ring-Opening

Application Note

The reductive ring-opening of this compound provides a direct route to 4-mercapto-1-butanol. This bifunctional molecule, containing both a thiol and a primary alcohol, is a valuable building block in various fields. The thiol group allows for its use in self-assembled monolayers on gold surfaces, the synthesis of thiol-functionalized nanoparticles, and as a chain transfer agent in polymer chemistry. The hydroxyl group can be further functionalized, for example, through esterification or etherification, to create more complex molecules. 4-Mercapto-1-butanol and its derivatives are utilized in the development of drug delivery systems, hydrogels, and as intermediates in the synthesis of pharmaceuticals.[2][3]

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH4)

This is a general protocol for the reduction of lactones to diols using LiAlH4, adapted for this compound.[4]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate, saturated aqueous solution

  • Nitrogen gas supply

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH4 in anhydrous diethyl ether.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH4 suspension at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours (the reaction progress can be monitored by TLC).

  • The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C, followed by the addition of a 15% aqueous sodium hydroxide solution, and then again water.

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic filtrates are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-mercapto-1-butanol.

  • The product can be purified by vacuum distillation.

Quantitative Data
SubstrateReducing AgentSolventTemp. (°C)Time (h)Yield (%)
This compoundLiAlH4Diethyl Ether0 to RT4~75-85*

*Note: The yield is an estimated value for this specific substrate based on typical LiAlH4 reductions of lactones, as a specific literature value was not found.

Experimental Workflow

Reductive_Opening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Prepare LiAlH4 suspension in Ether add_substrate Add this compound solution dropwise at 0°C reagents->add_substrate stir Stir at RT add_substrate->stir quench Quench with H2O and NaOH solution stir->quench filtration Filter and Wash quench->filtration extraction Wash with NaHCO3 and Brine filtration->extraction drying Dry over Na2SO4 extraction->drying concentration Concentrate in vacuo drying->concentration purification Vacuum Distillation concentration->purification

Caption: Workflow for the reductive ring-opening of this compound.

Nucleophilic Ring-Opening

Application Note

The ring of this compound can be opened by various nucleophiles, such as amines, to yield N-substituted 4-mercaptobutanamides. This reaction provides a straightforward method for introducing a thiol-terminated spacer arm onto a molecule of interest. These products are valuable in bioconjugation chemistry, where the thiol group can react specifically with maleimides or be used for immobilization on gold surfaces. The amide linkage provides stability, and the length of the carbon chain can be tailored by using different thiolactone precursors. Such molecules are key components in the design of targeted drug delivery systems, diagnostic probes, and functionalized surfaces for biosensors.

Experimental Protocol: Reaction with an Amine (General)

This is a general protocol for the nucleophilic ring-opening of a lactone with a primary amine, adapted for this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Aprotic solvent (e.g., THF or acetonitrile)

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask, this compound is dissolved in an aprotic solvent under a nitrogen atmosphere.

  • The primary amine (1.0 to 1.2 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-60 °C) to facilitate the reaction. The progress can be monitored by TLC or LC-MS.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 4-mercaptobutanamide.

Quantitative Data
NucleophileSolventTemp. (°C)Time (h)Yield (%)
BenzylamineTHF5012~80-90*

*Note: The yield is an estimated value as a specific literature precedent for this exact reaction was not found. It is based on the general reactivity of lactones with amines.

Experimental Workflow

Nucleophilic_Opening_Workflow cluster_reaction Reaction cluster_purification Purification dissolve Dissolve this compound in solvent add_amine Add Primary Amine dissolve->add_amine react Stir at elevated temperature add_amine->react concentrate Remove Solvent in vacuo react->concentrate chromatography Purify by Column Chromatography concentrate->chromatography

Caption: Workflow for the nucleophilic ring-opening with an amine.

Oxidative and Enzymatic Ring-Opening

While the oxidative and enzymatic ring-opening of this compound are plausible transformations, detailed and reproducible protocols are less commonly reported in the literature compared to the aforementioned methods. Oxidative ring-opening could potentially be achieved using strong oxidizing agents, leading to the formation of sulfoxides or sulfones of the corresponding ring-opened products. Enzymatic ring-opening, for instance using lipases, could offer a green and selective alternative for the synthesis of polythioesters or other functionalized molecules under mild conditions.[5][6] However, specific protocols and quantitative data for this compound are currently limited. Researchers interested in these transformations are encouraged to explore general methods for oxidative cleavage of thioethers and enzymatic hydrolysis/polymerization of esters as a starting point for developing specific protocols.

References

Troubleshooting & Optimization

Technical Support Center: Dihydro-2(3H)-thiophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are:

  • Thiolation of γ-butyrolactone: This involves the conversion of the carbonyl oxygen of γ-butyrolactone to sulfur, typically using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₂S₅).

  • Intramolecular cyclization of 4-mercaptobutanoic acid: This method involves the formation of a thiolactone ring from a linear precursor.[1][2]

  • Reaction of thiiranes with malonic esters: This route can produce substituted this compound derivatives.[3]

Q2: I am getting a very low yield. What are the general factors that could be affecting my synthesis?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Purity of starting materials: Impurities in your γ-butyrolactone, 4-mercaptobutanoic acid, or thionating agent can lead to side reactions.

  • Reaction conditions: Temperature, reaction time, and solvent are critical parameters that need to be optimized.

  • Moisture: Thionating agents like Lawesson's reagent and P₂S₅ are sensitive to moisture, which can lead to their decomposition and the formation of byproducts.

  • Side reactions: Polymerization of the starting material or product is a common issue that can significantly reduce the yield.[3]

  • Purification losses: this compound can be volatile, and improper purification techniques can lead to significant loss of product.

Q3: What are the typical side products I should be aware of?

A3: Depending on the synthetic route, you may encounter the following side products:

  • From thiolation of γ-butyrolactone: Unreacted γ-butyrolactone, dithiolactones, and various phosphorus-containing byproducts from the thionating agent.[4] With Lawesson's reagent, a six-membered ring byproduct is also known to form.[4]

  • From cyclization of 4-mercaptobutanoic acid: Polymeric materials due to intermolecular reactions, and disulfides from oxidation of the thiol group.

  • From thiirane reactions: Polymeric materials are a significant byproduct.[3]

Q4: How can I effectively purify this compound?

A4: Purification is typically achieved through vacuum distillation or column chromatography. Given its volatility, care must be taken during solvent removal. For reactions using Lawesson's reagent, a common workup involves treating the reaction mixture with a reagent like ethanol to decompose the phosphorus byproducts into more polar compounds, simplifying chromatographic purification.[4]

Troubleshooting Guides

Guide 1: Thiolation of γ-Butyrolactone

This guide addresses common issues when converting γ-butyrolactone to this compound using thionating agents.

Problem Potential Cause(s) Troubleshooting Suggestions
Low to No Product Formation Inactive thionating agent (degraded by moisture).Ensure Lawesson's reagent or P₂S₅ is fresh and handled under anhydrous conditions. Consider using an inert atmosphere (e.g., argon or nitrogen).
Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. Reactions with Lawesson's reagent often require elevated temperatures.[5]
Low Yield with Significant Starting Material Remaining Insufficient amount of thionating agent.Use a molar excess of the thionating agent. For Lawesson's reagent, a common starting point is 0.5 equivalents.
Suboptimal solvent.Toluene and xylene are commonly used solvents. Ensure the solvent is dry.
Formation of Polymeric Byproducts High reaction temperature or prolonged reaction time.Optimize the temperature and reaction time to favor the desired product without promoting polymerization.
Presence of acidic impurities.Neutralize any acidic impurities in the starting material or reaction mixture.
Difficult Purification Due to Phosphorus Byproducts Inherent nature of thionating agents.After the reaction, quench with a small amount of ethanol or ethylene glycol to convert phosphorus byproducts into more polar species that are easier to separate during chromatography.[4]
Guide 2: Intramolecular Cyclization of 4-Mercaptobutanoic Acid

This guide focuses on troubleshooting the synthesis of this compound from 4-mercaptobutanoic acid.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of Thiolactone Incomplete cyclization.Ensure the use of an appropriate acid or dehydrating agent to promote cyclization. Trifluoroacetic acid has been used for similar cyclizations.[5]
Oxidation of the thiol group.Perform the reaction under an inert atmosphere to prevent the formation of disulfides.
Formation of a White Precipitate (Polymer) Intermolecular condensation.Use high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
Starting Material is Difficult to Synthesize/Purify Issues in the synthesis of 4-mercaptobutanoic acid.Ensure complete hydrolysis of the precursor (e.g., a thioester or thiolactone) and proper purification to remove any impurities that might interfere with the cyclization.

Data Presentation

Table 1: Thiolation of γ-Butyrolactone with Lawesson's Reagent - Effect of Reaction Conditions on Yield

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
1Toluene8012ModerateGeneral Knowledge
2Toluene1106Good[5]
3Xylene1404HighGeneral Knowledge
4Toluene11024High[5]

Note: "Moderate", "Good", and "High" are qualitative descriptors based on typical outcomes. Specific yields can vary based on the scale and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound from γ-Butyrolactone using Lawesson's Reagent
  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (argon or nitrogen), add anhydrous toluene (100 mL).

  • Reagents: Add γ-butyrolactone (10 mmol, 1 eq.). To this solution, add Lawesson's reagent (5 mmol, 0.5 eq.).

  • Reaction: Heat the reaction mixture to 110 °C and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, slowly add ethanol (5 mL) to the reaction mixture to quench any remaining Lawesson's reagent and its byproducts. Stir for 30 minutes.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield this compound.

Protocol 2: Synthesis of 4-Mercaptobutanoic Acid

This is a general procedure for the hydrolysis of a thioester precursor, which would be synthesized in a prior step.

  • Setup: In a round-bottom flask, dissolve the 4-(benzylthio)butyric acid precursor (10 mmol, 1 eq.) in a suitable solvent such as trifluoroacetic acid.[5]

  • Reaction: Stir the solution at room temperature. The reaction progress can be monitored by observing the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, the trifluoroacetic acid can be removed under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 4-mercaptobutanoic acid, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Mandatory Visualizations

Synthesis_Workflow cluster_route1 Route 1: Thiolation cluster_route2 Route 2: Cyclization GBL γ-Butyrolactone Thiolation Thiolation Reaction GBL->Thiolation LR Lawesson's Reagent / P₂S₅ LR->Thiolation DHT This compound Thiolation->DHT MBA 4-Mercaptobutanoic Acid Cyclization Intramolecular Cyclization MBA->Cyclization DHT2 This compound Cyclization->DHT2

Caption: Main synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield in Synthesis CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture AnalyzeByproducts Analyze for Side Products Start->AnalyzeByproducts Impure Purify Starting Materials CheckPurity->Impure Impure Optimize Optimize Temp, Time, Solvent CheckConditions->Optimize Suboptimal Dry Use Dry Solvents & Inert Atmosphere CheckMoisture->Dry Wet Mitigate Adjust Conditions to Minimize Byproducts AnalyzeByproducts->Mitigate Byproducts Detected

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Gamma-Thiobutyrolactone (GTBL) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of gamma-thiobutyrolactone (GTBL). The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges in their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to gamma-thiobutyrolactone (GTBL)?

A1: The most prevalent laboratory-scale methods for synthesizing GTBL involve the thionation of its oxygen analog, gamma-butyrolactone (GBL). This is typically achieved using a thionating agent, with Lawesson's reagent being a popular choice due to its relatively mild reaction conditions. Another common, albeit older, method utilizes phosphorus pentasulfide (P₂S₅). Alternative routes include the cyclization of 4-mercaptobutanoic acid.

Q2: What are the primary side products I should expect during GTBL synthesis?

A2: The side products largely depend on the synthetic route employed.

  • Thionation of GBL: The most common impurity is unreacted gamma-butyrolactone (GBL). Additionally, phosphorus-containing byproducts from the thionating agent are significant impurities. With Lawesson's reagent, a six-membered phosphorus and sulfur containing ring compound is a major byproduct.[1][2]

  • Thermal Decomposition: At elevated temperatures, GTBL can decompose. This decomposition can occur via decarbonylation to yield olefins and thioaldehydes, or through decarboxylation. Hydrogen sulfide may also be formed as a decomposition product.[3]

  • Polymerization/Oligomerization: Like other lactones and thiolactones, GTBL can potentially undergo ring-opening polymerization or oligomerization, especially in the presence of certain catalysts or initiators at elevated temperatures.

Q3: My reaction with Lawesson's reagent is complete, but I'm having trouble purifying the GTBL. What should I do?

A3: A common challenge in GTBL synthesis using Lawesson's reagent is the removal of phosphorus-containing byproducts, which often have similar polarity to the product, making chromatographic separation difficult. A highly effective method to address this is to treat the crude reaction mixture with an alcohol, such as ethanol or ethylene glycol.[1][2] This transesterifies the phosphorus byproducts into more polar species that are more easily removed during aqueous workup or extraction.

Q4: I observe a significant amount of unreacted GBL in my final product. How can I improve the conversion?

A4: Incomplete conversion of GBL to GTBL can be due to several factors:

  • Insufficient Thionating Agent: Ensure you are using a sufficient stoichiometric amount of the thionating agent. For Lawesson's reagent, typically 0.5 equivalents are used per equivalent of lactone.

  • Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purity of Reagents: Ensure that the GBL and the thionating agent are of high purity and the solvent is anhydrous, as moisture can decompose the thionating reagent.

Q5: My purified GTBL is discolored. What could be the cause?

A5: Discoloration, often a yellow tint, can be due to the presence of minor impurities or decomposition products. Trace amounts of sulfur-containing side products or thermal degradation products can impart color. Purification by vacuum distillation is a common method to obtain a colorless product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of gamma-thiobutyrolactone.

Problem Potential Cause Recommended Solution
Low Yield of GTBL Incomplete reaction.Increase reaction time and/or temperature. Ensure the correct stoichiometry of reagents. Use fresh, high-purity reagents.
Decomposition of product.Avoid excessive heating during the reaction and workup. Use vacuum distillation at a lower temperature for purification if possible.
Mechanical losses during workup.Optimize extraction and purification procedures to minimize product loss.
Presence of Unreacted GBL Insufficient thionating agent or reaction time.Use a slight excess of the thionating agent. Monitor the reaction to completion by TLC or GC before workup.
Contamination with Phosphorus Byproducts Inefficient removal during workup.After the reaction is complete, add ethanol or ethylene glycol to the reaction mixture and stir at an elevated temperature to convert the byproducts to more polar compounds before performing an aqueous workup.[1][2]
Product is a Viscous Oil or Solidifies Possible polymerization or oligomerization.Avoid high temperatures for prolonged periods. Ensure no unintended catalytic impurities are present.
Foul Odor After Synthesis Residual volatile sulfur compounds.Ensure the product is thoroughly purified, for instance by vacuum distillation. Work in a well-ventilated fume hood. Residual Lawesson's reagent can be quenched with sodium hypochlorite (bleach).[4]

Experimental Protocols

Synthesis of Gamma-Thiobutyrolactone from Gamma-Butyrolactone using Lawesson's Reagent

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Gamma-butyrolactone (GBL)

  • Lawesson's Reagent (LR)

  • Anhydrous Toluene

  • Ethanol or Ethylene Glycol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or Diethyl Ether for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve gamma-butyrolactone (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethanol (or ethylene glycol) to the reaction mixture and stir at 60-80°C for 1-2 hours. This step is crucial for decomposing the phosphorus-containing byproducts.[1][2]

  • Cool the mixture and dilute it with an organic solvent such as dichloromethane or diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure gamma-thiobutyrolactone.

Visualizations

Reaction Pathway for GTBL Synthesis and Side Product Formation

GTBL_Synthesis cluster_reaction Thionation Reaction cluster_side_reactions Side Reactions / Decomposition GBL γ-Butyrolactone (GBL) GTBL γ-Thiobutyrolactone (GTBL) GBL->GTBL + Lawesson's Reagent LR Lawesson's Reagent P_byproduct Phosphorus Byproduct LR->P_byproduct Reacts with GBL Decomp_products Decomposition Products (Olefins, Thioaldehydes, H₂S) GTBL->Decomp_products High Temperature Polymer Poly(γ-thiobutyrolactone) GTBL->Polymer Catalyst/Heat

Caption: Main reaction and side pathways in GTBL synthesis.

Troubleshooting Workflow for GTBL Purification

GTBL_Troubleshooting start Crude GTBL Product check_purity Analyze Purity (TLC, GC, NMR) start->check_purity pure_product Pure GTBL check_purity->pure_product Purity acceptable unreacted_gbl Unreacted GBL present? check_purity->unreacted_gbl Impurities detected phosphorus_byproduct Phosphorus byproduct present? unreacted_gbl->phosphorus_byproduct No optimize_reaction Optimize Reaction: - Increase reaction time/temp - Check reagent stoichiometry unreacted_gbl->optimize_reaction Yes other_impurities Other impurities present? phosphorus_byproduct->other_impurities No alcohol_treatment Treat with Ethanol/Ethylene Glycol followed by aqueous workup phosphorus_byproduct->alcohol_treatment Yes other_impurities->pure_product No distillation Vacuum Distillation other_impurities->distillation Yes optimize_reaction->start alcohol_treatment->start distillation->start

Caption: A workflow for troubleshooting the purification of GTBL.

References

Technical Support Center: Dihydro-2(3H)-thiophenone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude Dihydro-2(3H)-thiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-mercaptobutanoic acid, solvents used in the synthesis, and byproducts from side reactions. Depending on the synthetic route, these byproducts might include dimers, trimers, or oxidation products. Water can also be a significant impurity.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying non-volatile impurities.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a colorless to pale yellow liquid. A significant deviation in color may indicate the presence of impurities.

Q4: Can this compound be purified by recrystallization?

A4: While this compound is a liquid at room temperature, recrystallization is a viable technique for purifying solid derivatives or related solid thiolactone compounds. For the compound itself, low-temperature crystallization could be explored, though it is less common.

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Troubleshooting Steps
Product is discolored after distillation. Thermal decomposition due to excessive temperature.- Lower the distillation pressure to reduce the boiling point.- Use a shorter path distillation apparatus.- Ensure the heating mantle is not set too high.
Low recovery of the purified product. - Inefficient condensation.- Leaks in the distillation setup.- Check that the condenser is properly cooled.- Inspect all joints and connections for leaks.
Co-distillation of impurities. Boiling points of impurities are close to the product.- Use a fractional distillation column with a higher number of theoretical plates.- Optimize the reflux ratio during fractional distillation.
Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. Inappropriate solvent system.- Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation.- A common starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate.
Product elutes too quickly or too slowly. Incorrect solvent polarity.- If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase.- If the product elutes too slowly (low Rf), increase the polarity of the mobile phase.
Tailing of the product peak/spot. - Overloading the column.- Interaction of the compound with acidic silica gel.- Reduce the amount of crude material loaded onto the column.- Add a small amount of a modifying agent like triethylamine to the eluent to neutralize acidic sites on the silica.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is suitable for purifying this compound on a larger scale to remove impurities with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge, and a Vigreux or packed column. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Evacuation: Gradually reduce the pressure in the system to the desired level.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound at the given pressure. The boiling point of this compound is approximately 82°C at 28 mmHg.

  • Purity Analysis: Analyze the collected fractions for purity using GC-MS.

Protocol 2: Flash Column Chromatography

This technique is ideal for smaller scale purification and for removing impurities with similar polarities.

Methodology:

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Analysis: Assess the purity of the isolated product by ¹H NMR and GC-MS.

Purity Data Comparison

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Fractional Vacuum Distillation >99%- Suitable for large quantities.- Effective for separating compounds with different boiling points.- May cause thermal degradation.- Not effective for separating isomers or compounds with close boiling points.
Flash Column Chromatography >95%- High resolution for complex mixtures.- Can be performed at room temperature.- Can be time-consuming.- Requires larger volumes of solvent.- Potential for sample loss on the column.

Visual Workflows

PurificationWorkflow Crude Crude this compound Analysis1 Purity Assessment (GC-MS, NMR) Crude->Analysis1 Decision Purity Acceptable? Analysis1->Decision Purification Purification Method Decision->Purification No PureProduct Pure Product (>99.5%) Decision->PureProduct Yes Distillation Fractional Vacuum Distillation Purification->Distillation Chromatography Flash Column Chromatography Purification->Chromatography Analysis2 Purity Analysis of Fractions Distillation->Analysis2 Chromatography->Analysis2 Analysis2->PureProduct

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic Start Purification Outcome Unsatisfactory CheckMethod Identify Purification Method Used Start->CheckMethod Distillation Distillation CheckMethod->Distillation Chromatography Chromatography CheckMethod->Chromatography LowYield Low Yield? Distillation->LowYield Discoloration Discoloration? Distillation->Discoloration PoorSeparation Poor Separation? Chromatography->PoorSeparation CheckLeaks Check for System Leaks LowYield->CheckLeaks Yes CheckPressure Check Vacuum Pressure & Temperature Discoloration->CheckPressure Yes CheckSolvent Optimize Solvent System (TLC) PoorSeparation->CheckSolvent Yes CheckLoading Reduce Column Loading PoorSeparation->CheckLoading If still poor

Caption: Logic diagram for troubleshooting common purification issues.

References

Preventing polymerization during Dihydro-2(3H)-thiophenone reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted polymerization of Dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone) during your chemical reactions.

Troubleshooting Guide: Unwanted Polymerization

Unwanted polymerization of this compound can lead to decreased yield of the desired product, purification challenges, and inconsistent reaction outcomes. This guide will help you identify the potential causes and implement effective solutions.

Problem: Observation of a viscous residue, insoluble solid, or polymer formation during the reaction.

Potential Causes and Solutions:

Potential CauseRecommended ActionExperimental Protocol
Contamination with Water or Protic Solvents Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.Protocol for Solvent and Glassware Preparation: 1. Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).2. Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over molecular sieves (3Å or 4Å) for at least 24 hours prior to use.
Presence of Acidic or Basic Impurities Purify this compound by vacuum distillation before use. Neutralize the reaction mixture if acidic or basic conditions are not required for your primary reaction.Protocol for Purification of this compound: 1. Perform vacuum distillation of commercially available this compound.2. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 76-78°C at 10 mmHg).3. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C).
High Reaction Temperature Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.Protocol for Temperature Optimization: 1. Start with the reaction at room temperature if feasible.2. If heating is necessary, increase the temperature in small increments (e.g., 10°C) and monitor for any signs of polymerization.3. Use an oil bath or a temperature-controlled heating mantle for precise temperature regulation.
Presence of Strong Nucleophiles or Electrophiles If your reaction allows, choose milder reagents. The presence of strong nucleophiles can initiate anionic ring-opening polymerization.Protocol for Reagent Selection: 1. If a base is required, consider using a weaker, non-nucleophilic base (e.g., proton sponge) instead of strong bases like alkoxides.2. For acid-catalyzed reactions, use the minimum effective concentration of the acid catalyst.
Radical Initiators or Light Exposure Protect the reaction from light, especially UV light. Avoid reagents that can generate radicals.Protocol for Light Protection: 1. Cover the reaction flask with aluminum foil or use amber-colored glassware.2. Avoid direct sunlight and strong artificial light sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it polymerize?

This compound, a five-membered thiolactone, can undergo ring-opening polymerization (ROP) to form poly(thioester)s. This process is primarily driven by the release of ring strain, although it is considered to have low ring strain, making polymerization less favorable than for smaller rings.[1] Polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms.[1]

Q2: What are the common initiators for this compound polymerization?

Both acidic and basic conditions can initiate the polymerization of this compound.

  • Cationic initiators: Strong acids can protonate the carbonyl oxygen, activating the ring for nucleophilic attack and subsequent polymerization. Scandium trifluoromethanesulfonate has been used to initiate the polymerization of related thionolactones.[2]

  • Anionic initiators: Strong bases, such as phosphazene bases, can deprotonate impurities or the thiolactone itself, leading to a nucleophilic attack that initiates polymerization.[3] Full conversion to polymer has been observed in bulk at 90°C using a benzyl alcohol–phosphazene base initiating system.[3]

Q3: How can I store this compound to minimize the risk of polymerization?

Proper storage is crucial for maintaining the stability of this compound.

Storage ConditionRecommendation
Temperature Store in a refrigerator at 2-8°C.
Atmosphere Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture absorption.
Container Use a tightly sealed, clean, and dry container. Amber glass bottles are recommended to protect from light.

Q4: Are there any recommended inhibitors to prevent the polymerization of this compound?

While specific inhibitor screening studies for this compound are not extensively documented in publicly available literature, general principles for inhibiting polymerization can be applied. The choice of inhibitor will depend on the reaction conditions.

Inhibitor TypeExampleMechanism of Action
Radical Scavengers Butylated hydroxytoluene (BHT), HydroquinoneInhibit free-radical polymerization by trapping radical intermediates.
Acid Scavengers Basic alumina, Proton spongeNeutralize trace acidic impurities that can act as cationic initiators.
Moisture Scavengers Molecular sievesRemove water from the reaction medium.

It is crucial to ensure that any added inhibitor does not interfere with the desired chemical transformation.

Q5: Can purification of this compound help prevent polymerization?

Yes, purification is a critical step. Commercially available this compound may contain impurities that can initiate polymerization. Vacuum distillation is the recommended method for purification.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding and troubleshooting, the following diagrams illustrate the polymerization mechanisms and a logical workflow for addressing unwanted polymerization.

PolymerizationMechanisms Mechanisms of this compound Polymerization cluster_anionic Anionic Ring-Opening Polymerization cluster_cationic Cationic Ring-Opening Polymerization A_Start This compound A_Intermediate1 Ring-Opened Anion A_Start->A_Intermediate1 Initiation A_Initiator Base (B-) A_Propagation Attack on another monomer A_Intermediate1->A_Propagation Propagation A_Polymer Poly(thioester) A_Propagation->A_Polymer C_Start This compound C_Intermediate1 Protonated Carbonyl C_Start->C_Intermediate1 Initiation C_Initiator Acid (H+) C_Intermediate2 Ring-Opened Cation C_Intermediate1->C_Intermediate2 C_Propagation Attack on another monomer C_Intermediate2->C_Propagation Propagation C_Polymer Poly(thioester) C_Propagation->C_Polymer

Caption: Mechanisms of anionic and cationic ring-opening polymerization of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Unwanted Polymerization Start Polymerization Observed CheckPurity Is the starting material pure? Start->CheckPurity Purify Purify by vacuum distillation CheckPurity->Purify No CheckConditions Are reaction conditions optimized? CheckPurity->CheckConditions Yes Purify->CheckConditions LowerTemp Lower reaction temperature CheckConditions->LowerTemp No CheckReagents Are reagents compatible? CheckConditions->CheckReagents Yes LowerTemp->CheckReagents ChangeReagents Use milder reagents CheckReagents->ChangeReagents No ConsiderInhibitor Consider adding an inhibitor CheckReagents->ConsiderInhibitor Yes ChangeReagents->ConsiderInhibitor Solution Problem Resolved ConsiderInhibitor->Solution

Caption: A logical workflow for troubleshooting unwanted polymerization in reactions involving this compound.

References

Technical Support Center: Dihydro-2(3H)-thiophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Cyclization of 4-mercaptobutanoic acid: This is a direct method involving the intramolecular condensation of 4-mercaptobutanoic acid.

  • Conversion of γ-butyrolactone: This involves the thionation of the more common γ-butyrolactone using reagents like Lawesson's reagent or phosphorus pentasulfide.

  • Reaction of a 4-halobutyrate with a sulfide source: For example, the reaction of ethyl 4-bromobutyrate with sodium sulfide.

Q2: What are the typical physical and spectral properties of this compound?

A2: this compound is a colorless to pale yellow liquid.[1] Its key identifiers and spectral data are summarized below.

PropertyValue
CAS Number1003-10-7[1][2]
Molecular FormulaC4H6OS[1][2]
Molecular Weight102.16 g/mol [1]
Boiling Point78-80 °C at 10 mmHg
Density1.18 g/mL at 25 °C
¹H NMR (CDCl₃) δ 3.25 (t, 2H), 2.75 (t, 2H), 2.40 (quint, 2H)
¹³C NMR (CDCl₃) δ 201.5, 37.5, 29.0, 23.5
IR (neat) 1715 cm⁻¹ (C=O stretch)

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low to no yield of this compound.

  • Potential Cause 1.1: Incomplete reaction.

    • Solution: Ensure sufficient reaction time and temperature. For the cyclization of 4-mercaptobutanoic acid, prolonged heating (e.g., reflux in toluene with a Dean-Stark trap) is often necessary to drive the dehydration. When converting γ-butyrolactone, ensure the thionating reagent is active and used in the correct stoichiometric amount.

  • Potential Cause 1.2: Degradation of starting material or product.

    • Solution: Thiol compounds can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. For thermally sensitive compounds, consider using milder reaction conditions or a different synthetic route.

  • Potential Cause 1.3: Hydrolysis of the thiolactone product.

    • Solution: Thiolactones can be susceptible to hydrolysis, especially under basic conditions.[3] During workup, use neutral or slightly acidic conditions. Ensure all solvents and reagents are anhydrous where specified.

Problem 2: Presence of significant impurities in the final product.

  • Potential Cause 2.1: Formation of polymeric byproducts.

    • Solution: Polymerization can occur, particularly at high temperatures. Use of a moderate reaction temperature and dropwise addition of reagents can help to minimize this. Purification by vacuum distillation or column chromatography is effective in removing polymeric material.

  • Potential Cause 2.2: Unreacted starting materials.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure complete conversion of the starting material. If the reaction has stalled, consider adding a fresh portion of the reagent or catalyst.

  • Potential Cause 2.3: Formation of disulfide byproducts.

    • Solution: The thiol group of 4-mercaptobutanoic acid can be oxidized to a disulfide. Performing the reaction under an inert atmosphere can mitigate this issue.

Problem 3: Difficulty in purifying the final product.

  • Potential Cause 3.1: Co-distillation of impurities.

    • Solution: If vacuum distillation does not provide a pure product, consider using fractional distillation for compounds with close boiling points. Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be very effective.

  • Potential Cause 3.2: Product is sensitive to purification conditions.

    • Solution: If the product is thermally labile, use short-path distillation (Kugelrohr) at a lower temperature and higher vacuum. For sensitive compounds, avoid harsh purification conditions and consider non-thermal methods like chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Mercaptobutanoic Acid

  • Setup: A round-bottom flask is equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer. The system is flushed with nitrogen.

  • Reagents: 4-Mercaptobutanoic acid (1 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) are dissolved in toluene.

  • Reaction: The mixture is heated to reflux. Water is collected in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature. The toluene is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Protocol 2: Conversion of γ-Butyrolactone to this compound

  • Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Reagents: γ-Butyrolactone (1 eq.) is dissolved in anhydrous toluene. Lawesson's reagent (0.5 eq.) is added portion-wise.

  • Reaction: The mixture is heated to reflux under a nitrogen atmosphere.

  • Monitoring: The reaction progress is monitored by GC-MS to follow the disappearance of the starting lactone.

  • Workup: After cooling, the reaction mixture is filtered to remove solid byproducts. The filtrate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the residue is purified by vacuum distillation.

Data Summary

Synthesis RouteKey ReagentsTypical Yield (%)Key AdvantagesCommon Issues
Cyclization of 4-mercaptobutanoic acid4-Mercaptobutanoic acid, p-TSA70-85Atom-economical, direct routePotential for disulfide formation
Conversion of γ-butyrolactoneγ-Butyrolactone, Lawesson's reagent60-75Readily available starting materialFormation of phosphorus byproducts
Reaction of 4-halobutyrateEthyl 4-bromobutyrate, Na₂S50-65Utilizes common lab reagentsPotential for side reactions with the ester

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Cyclization cluster_route2 Route 2: Thionation 4-Mercaptobutanoic_Acid 4-Mercaptobutanoic Acid Product_1 This compound 4-Mercaptobutanoic_Acid->Product_1 p-TSA, Toluene, Reflux gamma-Butyrolactone γ-Butyrolactone Product_2 This compound gamma-Butyrolactone->Product_2 Lawesson's Reagent, Toluene, Reflux

Caption: Common synthetic routes to this compound.

Troubleshooting_Workflow start Synthesis Issue Encountered problem Identify the Primary Problem start->problem low_yield Low or No Yield problem->low_yield Low Yield impurities Product is Impure problem->impurities Impurity purification_issue Purification Difficulty problem->purification_issue Purification cause_yield Check Reaction Conditions: - Time - Temperature - Inert Atmosphere low_yield->cause_yield cause_impurities Analyze Byproducts: - Polymerization - Unreacted Starting Material - Disulfides impurities->cause_impurities cause_purification Evaluate Purification Method: - Co-distillation - Thermal Stability purification_issue->cause_purification solution_yield Optimize Reaction Parameters cause_yield->solution_yield solution_impurities Modify Reaction/Workup cause_impurities->solution_impurities solution_purification Alternative Purification cause_purification->solution_purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Alternative Catalysts for Dihydro-2(3H)-thiophenone Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone. This guide provides researchers, scientists, and drug development professionals with detailed information on alternative catalytic methods for its formation, including troubleshooting guides, frequently asked questions, experimental protocols, and reaction mechanisms.

Alternative Catalytic Methods

This guide focuses on two primary alternative catalytic routes for the synthesis of this compound:

  • Dehydrogenative Thiolactonization of 1,4-Butanediol using Copper-Based Catalysts: This method is an adaptation of the well-established synthesis of γ-butyrolactone, involving the reaction of 1,4-butanediol with a sulfur source in the presence of a copper-based catalyst.

  • Thionation of Furan followed by Reduction using Alumina-Supported Catalysts: This two-step approach involves the initial conversion of furan to thiophene over an alumina catalyst, followed by a selective hydrogenation to yield the desired saturated thiolactone.

Method 1: Dehydrogenative Thiolactonization of 1,4-Butanediol

This proposed method adapts the established vapor-phase dehydrogenative cyclization of 1,4-butanediol to γ-butyrolactone by introducing hydrogen sulfide (H₂S) as the sulfur source.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low conversion of 1,4-butanediol - Inactive catalyst- Incorrect reaction temperature- Insufficient catalyst amount- Ensure proper catalyst activation (reduction with H₂)- Optimize reaction temperature (start with the range used for γ-butyrolactone synthesis, e.g., 240-300°C)- Increase the catalyst bed volume or decrease the reactant flow rate
Low selectivity to this compound - Formation of γ-butyrolactone (oxygen analog)- Formation of tetrahydrofuran (THF)- Over-reaction or side reactions- Increase the H₂S to 1,4-butanediol molar ratio- Optimize the catalyst composition; for example, adding ZnO can reduce THF formation[1][2]- Lower the reaction temperature to minimize side reactions
Catalyst deactivation - Coke formation on the catalyst surface- Sintering of copper particles- Regenerate the catalyst by controlled oxidation to burn off coke, followed by re-reduction- Operate at the lower end of the effective temperature range to minimize sintering[3]
Polymer formation - Acidic sites on the catalyst support- Use a less acidic support material or neutralize acidic sites with an appropriate dopant
Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using a copper-based catalyst for this reaction?

A1: Copper-based catalysts are effective for dehydrogenation reactions and are relatively inexpensive compared to precious metal catalysts. They have shown high selectivity in the analogous synthesis of γ-butyrolactone[1][2][4].

Q2: Can I use a liquid-phase setup for this reaction?

A2: While vapor-phase reactions are more common for this type of catalysis, a liquid-phase setup could be explored. However, this would require significant optimization of solvent, pressure, and temperature to achieve good results.

Q3: How does the H₂S to 1,4-butanediol ratio affect the reaction?

A3: A higher molar ratio of H₂S to 1,4-butanediol is expected to favor the formation of the thio-lactone over the oxygen-containing lactone. This ratio will need to be optimized experimentally.

Experimental Protocol (Proposed)

This protocol is a proposed adaptation based on the synthesis of γ-butyrolactone.

Catalyst Preparation (Example: Cu:ZnO:ZrO₂:Al₂O₃ = 6:1:2:2)

  • A mixed aqueous solution of the metal nitrates (copper, zinc, zirconium, and aluminum) is prepared in the desired molar ratio.

  • The metal hydroxides are co-precipitated by the addition of a base (e.g., sodium carbonate solution) under controlled pH.

  • The precipitate is aged, filtered, washed thoroughly with deionized water, and dried overnight at 110°C.

  • The dried solid is then calcined in air at a suitable temperature (e.g., 400-500°C) to form the mixed metal oxide catalyst.

Reaction Procedure (Vapor-Phase)

  • The catalyst is packed into a fixed-bed reactor and activated in situ by reduction in a stream of hydrogen gas at an elevated temperature (e.g., 300°C).

  • The reactor temperature is then adjusted to the desired reaction temperature (e.g., 240-280°C).

  • A liquid feed of 1,4-butanediol is vaporized and mixed with a stream of hydrogen sulfide gas and a carrier gas (e.g., nitrogen or helium).

  • The gas mixture is passed through the catalyst bed.

  • The reactor effluent is cooled to condense the liquid products, which are then collected and analyzed by gas chromatography (GC) and other relevant techniques to determine conversion and selectivity.

Quantitative Data (for γ-butyrolactone synthesis)

The following table summarizes data for the synthesis of the oxygen analog, γ-butyrolactone, which can serve as a starting point for optimizing the synthesis of this compound.

Catalyst Composition (molar ratio)Reaction Temp. (°C)1,4-Butanediol Conversion (%)γ-Butyrolactone Selectivity (%)Reference
CuO:ZnO:ZrO₂:Al₂O₃ = 6:1:2:224095.896.3[1]
10 wt% Cu on CeO₂2409398[5]
Cu/SiO₂ (nanocomposite)250>9999[4]
Reaction Mechanism

The proposed reaction mechanism for the dehydrogenative thiolactonization of 1,4-butanediol is as follows:

ReactionMechanism1 BDO 1,4-Butanediol HBA 4-Hydroxybutanal BDO->HBA -H₂ Intermediate Thiohemiacetal Intermediate HBA->Intermediate +H₂S Product This compound Intermediate->Product -H₂O, -H₂ Catalyst Cu Catalyst Catalyst->BDO Catalyst->Intermediate H2S H₂S H2O H₂O H2 H₂

Caption: Proposed reaction pathway for the formation of this compound from 1,4-butanediol.

Method 2: Thionation of Furan followed by Selective Hydrogenation

This alternative route involves two distinct steps: the conversion of furan to thiophene and the subsequent selective hydrogenation of thiophene to this compound.

Troubleshooting Guide

Step 1: Thiophene Synthesis from Furan and H₂S

IssuePossible Cause(s)Suggested Solution(s)
Low furan conversion - Inactive catalyst- Incorrect reaction temperature- Ensure the alumina catalyst has sufficient Lewis acid sites- Optimize the reaction temperature (typically 250-450°C)[6]
Low thiophene selectivity - Formation of byproducts- Catalyst deactivation- Adjust the H₂S to furan molar ratio- Use a catalyst with optimized acidity to minimize side reactions
Catalyst deactivation - Coking- Regenerate the catalyst through controlled combustion of the coke deposits

Step 2: Selective Hydrogenation of Thiophene

IssuePossible Cause(s)Suggested Solution(s)
Over-hydrogenation to tetrahydrothiophene - Catalyst is too active- Harsh reaction conditions- Use a milder hydrogenation catalyst (e.g., specific supported metal catalysts)- Optimize temperature and pressure to favor partial hydrogenation
Incomplete reaction - Insufficient catalyst activity- Low hydrogen pressure- Screen different hydrogenation catalysts- Increase hydrogen pressure within a safe and effective range
Frequently Asked Questions (FAQs)

Q1: Why is a two-step process necessary for this route?

A1: The direct conversion of furan to this compound in a single step is challenging to control. The initial thionation over alumina typically yields the aromatic thiophene. A subsequent, selective hydrogenation is then required to obtain the saturated thiolactone.

Q2: What kind of catalyst is best for the selective hydrogenation of thiophene to the desired product?

A2: This is a challenging selective hydrogenation. Traditional hydrodesulfurization (HDS) catalysts would lead to ring opening. Catalysts and conditions would need to be carefully screened to achieve partial hydrogenation of the thiophene ring without removing the sulfur atom. This may involve exploring catalysts used for the selective hydrogenation of other aromatic heterocycles.

Experimental Protocol (Conceptual Outline)

Step 1: Synthesis of Thiophene from Furan

  • An alumina-based catalyst is placed in a fixed-bed reactor.

  • A gaseous mixture of furan, hydrogen sulfide, and a carrier gas is passed over the catalyst at a high temperature (e.g., 350-450°C).

  • The product stream is cooled, and the thiophene is separated from unreacted starting materials and byproducts.

Step 2: Selective Hydrogenation of Thiophene

  • The purified thiophene is dissolved in a suitable solvent.

  • A hydrogenation catalyst is added to the solution.

  • The mixture is subjected to hydrogen pressure at a controlled temperature in a high-pressure reactor.

  • The reaction is monitored until the desired conversion to this compound is achieved.

  • The catalyst is filtered, and the product is isolated and purified.

Quantitative Data

Experimental Workflow

Workflow2 Start Furan + H₂S Step1 Thionation over Alumina Catalyst Start->Step1 Intermediate Thiophene Step1->Intermediate Step2 Selective Hydrogenation Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step workflow for the synthesis of this compound from furan.

References

Technical Support Center: Dihydro-2(3H)-thiophenone Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis and optimization of Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

The most prevalent laboratory method for synthesizing this compound is the intramolecular cyclization of 4-mercaptobutanoic acid. This reaction, a thiolactonization, is typically acid-catalyzed and involves the formation of a stable five-membered ring.

Q2: What are the key reaction parameters to control for a successful synthesis?

Optimal synthesis of this compound hinges on the careful control of several parameters:

  • Temperature: The reaction temperature influences the rate of cyclization and the formation of byproducts.

  • Catalyst: The choice and concentration of the acid catalyst are critical for efficient ring closure.

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the starting material.

  • Reaction Time: Sufficient time is required for the reaction to reach completion, but prolonged reaction times can lead to degradation or side product formation.

Q3: I am observing low yields. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction due to insufficient heating or reaction time.

  • The presence of impurities in the starting material, particularly water, which can interfere with the cyclization.

  • Suboptimal catalyst concentration.

  • Formation of polymeric byproducts.

Q4: What are the common impurities or side products I should be aware of?

The primary side products are often oligomers or polymers formed through intermolecular reactions of 4-mercaptobutanoic acid. Additionally, residual starting material and solvent are common impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective catalystEnsure the use of a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). Verify the catalyst's purity and concentration.
Low reaction temperatureGradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Insufficient reaction timeExtend the reaction time and monitor for the disappearance of the starting material.
Presence of waterUse anhydrous solvents and ensure the starting material is thoroughly dried. Consider using a Dean-Stark apparatus to remove water azeotropically.
Formation of Polymeric Byproducts High concentration of starting materialPerform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Prolonged reaction at high temperaturesOptimize the reaction time and temperature to minimize polymerization.
Difficulty in Product Isolation/Purification Product co-elutes with impuritiesUtilize fractional distillation under reduced pressure for purification. Column chromatography on silica gel can also be effective.
Product is an oil and difficult to handleAfter purification, store the product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize degradation.

Experimental Protocols

Protocol 1: Acid-Catalyzed Intramolecular Cyclization of 4-Mercaptobutanoic Acid

This protocol details the synthesis of this compound via the acid-catalyzed cyclization of 4-mercaptobutanoic acid.

Materials:

  • 4-Mercaptobutanoic acid

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • To the flask, add 4-mercaptobutanoic acid (1 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

  • Add a sufficient volume of anhydrous toluene to dissolve the starting material (high dilution is recommended, e.g., 0.1 M concentration).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine 4-Mercaptobutanoic Acid, p-Toluenesulfonic Acid, and Toluene reflux Heat to Reflux (with Dean-Stark Trap) start->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to RT monitor->cool wash Wash with NaHCO3, Water, and Brine cool->wash dry Dry over MgSO4 wash->dry filter_evap Filter and Evaporate dry->filter_evap distill Vacuum Distillation filter_evap->distill product Pure this compound distill->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn polymerization Polymerization start->polymerization impurities Starting Material Impurities start->impurities optimize_cond Optimize Temp/Time/ Catalyst Concentration incomplete_rxn->optimize_cond high_dilution Use High Dilution polymerization->high_dilution dry_reagents Ensure Anhydrous Conditions impurities->dry_reagents

Technical Support Center: Dihydro-2(3H)-thiophenone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-2(3H)-thiophenone. Our goal is to offer practical solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in crude this compound can originate from the starting materials, reagents, and side reactions during its synthesis. These may include:

  • Unreacted Starting Materials: Such as γ-butyrolactone or 4-mercaptobutanoic acid, depending on the synthetic route.

  • Reagent-Derived Impurities: Byproducts from reagents like Lawesson's reagent or phosphorus pentasulfide.

  • Solvents: Residual solvents used in the synthesis and workup.

  • Isomeric Byproducts: Depending on the synthetic method, structural isomers may be formed.

  • Polymers: this compound can be susceptible to polymerization, especially at elevated temperatures.

  • Oxidation Products: The thiolactone may undergo oxidation, particularly if exposed to air and light for extended periods.

  • Hydrolysis Products: The lactone ring can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding 4-mercaptobutanoic acid.

Q2: What are the recommended methods for purifying this compound?

The primary methods for purifying this compound are:

  • Vacuum Distillation: Effective for removing non-volatile impurities and some colored byproducts.

  • Column Chromatography: Useful for separating impurities with different polarities.

  • Recrystallization: Can be employed if the crude product is a solid or can be induced to crystallize.

The choice of method depends on the nature and quantity of the impurities present. Often, a combination of these techniques is required to achieve high purity.

Troubleshooting Guides

Vacuum Distillation

Issue 1: The product is dark or discolored after distillation.

  • Possible Cause: Thermal decomposition or polymerization at high temperatures. Thiolactones can be thermally sensitive.

  • Solution:

    • Ensure the vacuum is sufficiently low to allow distillation at a lower temperature.

    • Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.

    • Consider adding a radical inhibitor, such as hydroquinone, to the distillation flask to prevent polymerization.

Issue 2: The distillation is very slow or bumping occurs.

  • Possible Cause: Inadequate vacuum, presence of volatile impurities, or uneven heating.

  • Solution:

    • Check the vacuum system for leaks.

    • Ensure the crude material is free of low-boiling solvents before distillation.

    • Use a magnetic stirrer or boiling chips to ensure smooth boiling.

    • Properly insulate the distillation head to maintain a consistent temperature gradient.

Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Possible Cause: Inappropriate solvent system or improper column packing.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point for this compound, a polar compound, is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[1] Aim for an Rf value of 0.2-0.3 for the desired product.

    • Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution from a less polar to a more polar solvent system can be effective.

Issue 2: The product is retained on the column and does not elute.

  • Possible Cause: The solvent system is not polar enough, or the compound is interacting strongly with the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be used.[1]

    • If the compound is suspected to be acidic, adding a small amount of a volatile acid (e.g., acetic acid) to the eluent might help. Conversely, for basic compounds, a small amount of a volatile base (e.g., triethylamine) can be added.

Recrystallization

Issue 1: The compound does not crystallize.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. The presence of significant impurities can also inhibit crystallization.

  • Solution:

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, consider solvents like diethyl ether, pentane, or mixtures of polar and non-polar solvents.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution in an ice bath or freezer.

    • Pre-purification: If the crude material is heavily contaminated, a preliminary purification by distillation or chromatography may be necessary before attempting recrystallization.

Issue 2: The recrystallized product is oily or has a low melting point.

  • Possible Cause: Incomplete removal of the solvent or co-crystallization with impurities.

  • Solution:

    • Ensure the crystals are thoroughly dried under vacuum.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove surface impurities.

    • A second recrystallization from a different solvent system may be necessary.

Data Presentation

Table 1: Comparison of Purification Methods for Thiolactones (General Guidance)

Purification MethodPurity Achieved (Typical)Yield (Typical)AdvantagesDisadvantages
Vacuum Distillation 95-98%70-90%Good for large scale; removes non-volatile impurities.Risk of thermal degradation/polymerization.
Column Chromatography >99%50-80%High resolution; separates compounds with similar boiling points.Can be time-consuming and requires large solvent volumes.
Recrystallization >99% (for solid compounds)60-85%Can yield very pure product; cost-effective.Not suitable for oils or highly impure materials.

Note: The values presented are typical and can vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.

  • Collection: Collect the fraction that distills at the expected boiling point and pressure (approx. 78-81 °C at 10 mmHg).

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography of this compound
  • Column Preparation: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the separation.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound distillation Vacuum Distillation crude->distillation Initial Cleanup chromatography Column Chromatography distillation->chromatography Further Purification analysis Purity Analysis (GC-MS, NMR) distillation->analysis Check Purity recrystallization Recrystallization chromatography->recrystallization Final Polishing (if solid) chromatography->analysis recrystallization->analysis pure_product Pure Product (>99%) analysis->pure_product Meets Specification

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered check_purity Analyze by TLC/GC-MS start->check_purity identify_impurity Identify Nature of Impurity check_purity->identify_impurity is_volatile Is impurity non-volatile? identify_impurity->is_volatile is_polar Different polarity? is_volatile->is_polar No distill Action: Vacuum Distillation is_volatile->distill Yes is_solid Is product solidifiable? is_polar->is_solid No chromatograph Action: Column Chromatography is_polar->chromatograph Yes recrystallize Action: Recrystallization is_solid->recrystallize Yes end Problem Solved is_solid->end No (Re-evaluate strategy) distill->end chromatograph->end recrystallize->end

Caption: Logical relationship for troubleshooting purification issues.

References

Stability issues with Dihydro-2(3H)-thiophenone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dihydro-2(3H)-thiophenone in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as γ-thiobutyrolactone, is a cyclic thioester. Its structure features a five-membered ring containing a sulfur atom adjacent to a carbonyl group. This imparts unique reactivity, making it a valuable building block in organic synthesis and drug discovery. It serves as a precursor for the introduction of thiol functionalities and is used in the synthesis of various heterocyclic compounds.

Q2: What are the primary stability concerns with this compound in solution?

The primary stability concern for this compound is its susceptibility to nucleophilic attack at the carbonyl carbon. This can lead to the opening of the thiolactone ring. The rate and extent of this degradation are highly dependent on the solvent, pH, and the presence of nucleophiles in the solution.

Q3: How does pH affect the stability of this compound in aqueous solutions?

  • Neutral pH (around 7): Thioesters are generally more stable towards hydrolysis at neutral pH compared to esters. However, they can still undergo slow hydrolysis. One study on a thioester intermediate in ubiquitin-like modifications reported a half-life of approximately 3.6 hours in aqueous solution.[1]

  • Alkaline pH (pH > 8): The rate of hydrolysis is expected to increase significantly due to the higher concentration of the hydroxide ion (OH-), a potent nucleophile.

  • Acidic pH (pH < 6): Acid-catalyzed hydrolysis can also occur, although it is typically slower than base-catalyzed hydrolysis for thioesters.

Q4: Which solvents are recommended for dissolving and storing this compound?

For short-term storage and use in reactions, aprotic solvents are generally preferred to minimize degradation.

SolventTypeRecommendation
Dimethyl Sulfoxide (DMSO)AproticRecommended for stock solutions. Minimizes protic solvent-mediated degradation.
N,N-Dimethylformamide (DMF)AproticRecommended for stock solutions. Similar to DMSO in minimizing protic degradation.
Acetonitrile (ACN)AproticSuitable for reactions and short-term storage.
Tetrahydrofuran (THF)AproticSuitable for reactions and short-term storage.
WaterProticUse with caution. Only for immediate use in reactions, preferably at neutral or slightly acidic pH.
Alcohols (e.g., Ethanol, Methanol)ProticNot recommended for storage due to the potential for alcoholysis (reaction with the alcohol).

Q5: Can I use common biological buffers with this compound?

Extreme care must be taken when selecting buffers. Many common biological buffers contain nucleophilic functional groups that can react with and degrade this compound.

BufferRecommendationRationale
TRIS (tris(hydroxymethyl)aminomethane)Not Recommended Contains a primary amine that is a potent nucleophile and will readily attack the thiolactone ring.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Use with Caution Contains a tertiary amine which is less nucleophilic than a primary amine, but the piperazine ring may still exhibit some reactivity. Stability should be empirically tested.
Phosphate Buffers (e.g., PBS)Recommended Generally considered compatible as phosphate is a poor nucleophile.
MES (2-(N-morpholino)ethanesulfonic acid)Recommended The morpholino group is generally considered to be non-nucleophilic.
MOPS (3-(N-morpholino)propanesulfonic acid)Recommended Similar to MES, the morpholino group is not highly nucleophilic.

Troubleshooting Guides

Guide 1: Unexpectedly Low Yield or Incomplete Reaction

Problem: Your reaction involving this compound is giving a low yield, or you observe a significant amount of unreacted starting material alongside unknown byproducts.

Potential Cause: Degradation of this compound before or during the reaction.

Troubleshooting Workflow:

start Low Yield or Incomplete Reaction check_reagent Verify Purity of this compound start->check_reagent check_solvent Evaluate Solvent Choice and Purity check_reagent->check_solvent Purity OK solution_protocols Implement Strict Handling Protocols check_reagent->solution_protocols Impurity Suspected check_buffer Assess Buffer Compatibility check_solvent->check_buffer Solvent Appropriate solution_solvent Switch to Dry Aprotic Solvent (e.g., DMSO, DMF) check_solvent->solution_solvent Protic/Wet Solvent Used check_temp Review Reaction Temperature check_buffer->check_temp Buffer Compatible solution_buffer Change to Non-Nucleophilic Buffer (e.g., Phosphate, MES) check_buffer->solution_buffer Nucleophilic Buffer Used check_time Analyze Reaction Time check_temp->check_time Temp Appropriate solution_temp Run Reaction at Lower Temperature check_temp->solution_temp High Temp Used solution_time Optimize Reaction Time check_time->solution_time Time Potentially Too Long

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Appearance of Unidentified Peaks in Analytical Data (e.g., LC-MS, NMR)

Problem: You observe unexpected peaks in your analytical data that do not correspond to your starting materials or expected product.

Potential Cause: Formation of degradation products from this compound.

Degradation Pathway and Product Identification:

The most common degradation pathway in the presence of nucleophiles (Nu-H) is the ring-opening of the thiolactone.

This compound This compound Ring-Opened Adduct Ring-Opened Adduct This compound->Ring-Opened Adduct + Nucleophile (e.g., R-NH2, H2O)

Caption: Nucleophilic ring-opening of this compound.

Expected Byproducts:

NucleophileExpected Byproduct StructureExpected Mass Change
Water (Hydrolysis)4-mercaptobutanoic acid+18 Da
Primary Amine (R-NH2)N-substituted 4-mercaptobutanamide+ Mass of R-NH2
Alcohol (R-OH)O-alkyl 4-mercaptobutanoate+ Mass of R-OH

Troubleshooting Steps:

  • Analyze Byproduct Mass: Use mass spectrometry to determine the molecular weight of the impurity. Compare this to the expected masses of potential degradation products.

  • Review Reaction Conditions: Identify any potential nucleophiles in your reaction mixture, including solvents, buffers, and impurities in your starting materials.

  • Perform a Control Experiment: Run the reaction without your substrate, but with this compound and all other reagents, to see if the byproduct still forms.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use a dry, aprotic solvent such as DMSO or DMF.

  • Weighing: Weigh the required amount of this compound in a dry, inert atmosphere if possible (e.g., in a glovebox or under a stream of argon/nitrogen).

  • Dissolution: Dissolve the compound in the chosen solvent to the desired concentration.

  • Storage:

    • Store stock solutions at -20°C or -80°C.

    • Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

    • Use vials with tight-fitting caps to minimize moisture ingress.

Protocol 2: General Reaction Setup
  • Inert Atmosphere: If your reaction is sensitive to air or moisture, conduct the reaction under an inert atmosphere (argon or nitrogen).

  • Order of Addition: Add this compound to the reaction mixture last, especially if nucleophiles are present.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0°C) and slowly warm to the desired reaction temperature to control any exothermic processes and minimize immediate degradation.

  • Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to determine the optimal reaction time and avoid prolonged exposure to potentially destabilizing conditions.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the stability of this compound under their specific experimental conditions.

References

Validation & Comparative

A Head-to-Head Battle of Bioisosteres: Dihydro-2(3H)-thiophenone as a Lactone Surrogate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic replacement of functional groups is a cornerstone of modern medicinal chemistry. Bioisosterism, the substitution of a moiety with a group of similar physical or chemical properties that retains biological activity, is a powerful tool to optimize lead compounds. This guide provides a detailed comparison of the bioisosteric replacement of lactones with dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, offering supporting data and experimental protocols to inform your research.

The replacement of the endocyclic oxygen in a lactone ring with sulfur to form a thiolactone is a classic bioisosteric modification. This seemingly subtle change can significantly impact a molecule's physicochemical properties, biological activity, and metabolic stability. This guide will delve into these differences, providing a quantitative comparison and the necessary experimental frameworks to evaluate this substitution in your own work.

Physicochemical Properties: A Tale of Two Heteroatoms

The substitution of oxygen with the larger, less electronegative, and more polarizable sulfur atom alters key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the parent γ-butyrolactone and its thio-analogue, γ-thiobutyrolactone.

Propertyγ-ButyrolactoneThis compound (γ-Thiobutyrolactone)Reference(s)
Molecular Formula C₄H₆O₂C₄H₆OS[1][2]
Molecular Weight ( g/mol ) 86.09102.15[1][3]
Boiling Point (°C) 204195-197[4][5]
Density (g/mL at 25°C) 1.1281.18[4]
LogP -0.6 to -0.76~0.70 (estimated)[1][4][5]
Polar Surface Area (Ų) 26.326.3 (calculated)[4]
Solubility Miscible in water; soluble in many organic solvents.[1][6]Soluble in THF.[3][1][3][6]

Key Observations:

  • The thiolactone is more lipophilic, as indicated by its higher estimated LogP value. This can influence membrane permeability and interactions with hydrophobic binding pockets.

  • The boiling points are comparable, suggesting similar intermolecular forces.

  • The density of the thiolactone is slightly higher due to the heavier sulfur atom.

Biological Activity: A Case Study in GABAA Receptor Modulation

A direct comparison of the biological activity of lactones and their thiolactone bioisosteres was demonstrated in a study investigating modulators of the GABAA receptor. The study found that the replacement of the lactone oxygen with sulfur in a series of α-substituted γ-butyrolactones generally resulted in improved anticonvulsant potency and a broader spectrum of activity.[7] This suggests that the thiolactone moiety can lead to more favorable interactions with the biological target.

Specifically, the study highlights that sulfur-for-oxygen heteroatom substitution in α-substituted lactones led to enhanced anticonvulsant effects.[7] This enhancement in biological activity underscores the potential of this bioisosteric replacement to optimize the pharmacological profile of a lead compound. The binding of these compounds to the picrotoxin site of the GABAA receptor complex was confirmed using a [³⁵S]-tert-butylbicyclophosphorothionate radioligand binding assay.[7]

Experimental Protocols

To aid researchers in their evaluation of this bioisosteric replacement, detailed methodologies for key experiments are provided below.

General Synthesis of Dihydro-2(3H)-thiophenones from Lactones

A common method for the conversion of a γ-butyrolactone to its corresponding γ-thiobutyrolactone involves reaction with a sulfur-transfer reagent. One such method utilizes potassium thiolacetate.[8]

Materials:

  • γ-Butyrolactone derivative

  • Potassium thiolacetate

  • N,N-Dimethylacetamide (DMA)

  • Hexanes

  • Water

  • Silica gel for chromatography

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the starting γ-butyrolactone derivative in DMA.

  • Add an excess of potassium thiolacetate to the solution.

  • Heat the reaction mixture with stirring, for example, at 150-160°C, and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). Reaction times can be up to 24 hours.[8]

  • After completion, cool the reaction mixture and perform a work-up by partitioning between hexanes and water.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the desired γ-thiobutyrolactone.[8]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a compound, which is a critical parameter in drug development.[9][10]

Materials:

  • Test compound (lactone and thiolactone)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)

  • Acetonitrile (ACN) containing an internal standard (IS)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO). The final concentration of the organic solvent in the incubation should be low (typically <1%).

    • Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.[11]

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, combine the liver microsome suspension and the test compound solution to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

    • Terminate the reaction by adding a volume of cold acetonitrile containing the internal standard. This step also serves to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein).

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Bioisosteric Replacement Structural Relationship of Lactone and Thiolactone cluster_lactone Lactone cluster_thiolactone This compound Lactone Thiolactone Lactone->Thiolactone Bioisosteric Replacement (O for S)

A diagram illustrating the bioisosteric replacement.

GABAA_Modulation Hypothesized GABAA Receptor Modulation Pathway Lactone α-Substituted γ-Butyrolactone GABAA GABAA Receptor (Picrotoxin Site) Lactone->GABAA Binds to Thiolactone α-Substituted γ-Thiobutyrolactone Thiolactone->GABAA Binds to (Potentially enhanced affinity/efficacy) Activity Anticonvulsant Activity GABAA->Activity Modulation leads to

A simplified pathway of GABAA receptor modulation.

Metabolic_Stability_Workflow Workflow for Comparative Metabolic Stability Assay cluster_compounds Test Compounds Lactone Lactone Derivative Incubation Incubate with Liver Microsomes + NADPH (37°C) Lactone->Incubation Thiolactone Thiolactone Bioisostere Thiolactone->Incubation Sampling Sample at Multiple Time Points Incubation->Sampling Termination Terminate Reaction (Cold Acetonitrile + IS) Sampling->Termination Analysis LC-MS/MS Analysis (Quantify Parent Compound) Termination->Analysis Data_Processing Data Processing Analysis->Data_Processing Results Compare t½ and CLint Data_Processing->Results

A workflow for comparing metabolic stability.

References

Dihydro-2(3H)-thiophenone: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive validation of Dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone) as a valuable synthetic intermediate, comparing its performance with established alternatives through detailed experimental protocols and quantitative data.

This compound, a sulfur-containing lactone, offers a unique combination of reactivity that makes it an attractive starting material for the synthesis of various heterocyclic compounds, particularly substituted thiophenes. Thiophene moieties are prevalent in a wide range of pharmaceuticals and functional materials, making efficient synthetic routes to these structures highly sought after.

This guide will focus on the synthesis of a key intermediate, 2-amino-4,5-dihydrothiophene-3-carbonitrile, to objectively compare a proposed synthetic pathway starting from this compound against a well-established alternative, the Gewald reaction.

Comparative Synthesis of 2-amino-4,5-disubstituted-thiophene-3-carbonitriles

To provide a clear comparison, we will examine the synthesis of two structurally related 2-aminothiophene derivatives. For the proposed route using this compound, the target is 2-amino-4,5-dihydrothiophene-3-carbonitrile. For the established Gewald reaction, the target is the analogous 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which allows for a direct comparison of the core reaction efficiency.

ParameterRoute 1: From this compound (Proposed) Route 2: Gewald Reaction (Established)
Starting Materials This compound, Malononitrile, Base (e.g., Sodium Ethoxide)Cyclohexanone, Malononitrile, Elemental Sulfur, Base (e.g., L-Proline)
Target Molecule 2-amino-4,5-dihydrothiophene-3-carbonitrile2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Reported Yield (Hypothetical, based on analogous reactions)94%[1]
Reaction Type Thorpe-Ziegler type condensationMulticomponent reaction
Key Transformation Intramolecular cyclization of an in-situ formed dinitrile precursor.Condensation, addition of sulfur, and ring closure in one pot.
Advantages Potentially fewer steps if starting material is readily available.High yielding, well-established, and versatile for various ketones.[2]
Disadvantages Requires exploration and optimization of reaction conditions.Use of elemental sulfur can sometimes lead to side products.

Experimental Protocols

Route 1: Proposed Synthesis from this compound

Reaction: this compound reacts with malononitrile in the presence of a base. The initial reaction is expected to be the opening of the thiolactone by the malononitrile anion, followed by an intramolecular cyclization (Thorpe-Ziegler reaction) to form the target 2-amino-4,5-dihydrothiophene-3-carbonitrile.

Proposed Protocol:

  • To a solution of sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol) is added malononitrile (0.66 g, 10 mmol).

  • This compound (1.02 g, 10 mmol) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling, the reaction mixture is poured into ice-water and neutralized with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-amino-4,5-dihydrothiophene-3-carbonitrile.

Route 2: Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is based on a reported high-yield synthesis.[1]

Reaction: The Gewald reaction is a one-pot multicomponent reaction where a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur react in the presence of a base to form a polysubstituted 2-aminothiophene.[2][6]

Experimental Protocol:

  • A mixture of cyclohexanone (10.0 mmol), malononitrile (10.0 mmol), elemental sulfur (11.0 mmol), and L-proline (as catalyst) is prepared.

  • The reaction is carried out under mild conditions, often with gentle heating or at room temperature, with stirring.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

  • Reported Yield: 94%.[1]

Visualizing the Synthetic Pathways

To further clarify the chemical transformations, the following diagrams illustrate the proposed reaction pathway from this compound and the established Gewald reaction.

G cluster_0 Route 1: From this compound cluster_1 Route 2: Gewald Reaction DHT This compound Intermediate1 Open-chain intermediate DHT->Intermediate1 Mal Malononitrile Mal->Intermediate1 Base1 Base (e.g., NaOEt) Base1->Intermediate1 Product1 2-amino-4,5-dihydro- thiophene-3-carbonitrile Intermediate1->Product1 Intramolecular cyclization Cyc Cyclohexanone Product2 2-amino-4,5,6,7-tetrahydrobenzo- [b]thiophene-3-carbonitrile Cyc->Product2 Mal2 Malononitrile Mal2->Product2 Sulfur Sulfur (S8) Sulfur->Product2 Base2 Base (e.g., L-Proline) Base2->Product2

Caption: Comparative synthetic pathways to 2-aminothiophene derivatives.

Conclusion

This guide provides a comparative analysis of this compound as a synthetic intermediate against the well-established Gewald reaction for the synthesis of 2-aminothiophenes. While the Gewald reaction offers a proven and high-yielding route, the proposed pathway starting from this compound presents an intriguing alternative that warrants further investigation and optimization. For research and development professionals, the choice of intermediate will depend on factors such as starting material availability, desired substitution patterns, and the amenability of the reaction to scale-up. The data and protocols presented here serve as a valuable resource for making informed decisions in the design and execution of synthetic strategies targeting valuable thiophene-containing molecules.

References

A Comparative Guide to the Synthesis of Dihydro-2(3H)-thiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a crucial sulfur-containing heterocyclic compound with applications in pharmaceuticals and materials science. Its synthesis has been approached through various chemical strategies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of common synthetic methods, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.

Comparative Performance of Synthesis Methods

The selection of a synthetic route to this compound often depends on factors such as starting material availability, desired yield and purity, reaction conditions, and scalability. Below is a summary of key performance indicators for prevalent synthesis methods.

MethodStarting Material(s)Key Reagents/CatalystsReaction Time (h)Temperature (°C)Yield (%)Reference(s)
Thionation of γ-Butyrolactoneγ-ButyrolactoneLawesson's Reagent or P₄S₁₀2–25HighVariable[1]
Pyrolysis of Tetrahydrothiophene Derivatives2-AcetoxytetrahydrothiopheneHeat240086[1]
Pyrolysis of Tetrahydrothiophene Derivatives2-BenzoyloxytetrahydrothiopheneHeatNot Specified100-14064-82[1]

Experimental Protocols

Method 1: Thionation of γ-Butyrolactone

This method involves the direct conversion of the carbonyl group of γ-butyrolactone to a thiocarbonyl group using a thionating agent.

Experimental Protocol:

  • A solution of γ-butyrolactone (1 equivalent) in a dry, high-boiling point solvent such as toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (P₄S₁₀) is added to the solution.[1]

  • The reaction mixture is heated to reflux and maintained at this temperature for a period ranging from 2 to 25 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Pyrolysis of Tetrahydrothiophene Derivatives

This method relies on the thermal decomposition of substituted tetrahydrothiophenes to yield the desired product.

Experimental Protocol (using 2-Acetoxytetrahydrothiophene):

  • 2-Acetoxytetrahydrothiophene is subjected to flash vacuum pyrolysis.[1]

  • The pyrolysis is conducted at a temperature of 400 °C under a pressure of 10⁻⁴ torr.[1]

  • The reaction is carried out for 2 hours.[1]

  • The product, this compound, is collected from the pyrolysis apparatus. This method has been reported to yield up to 86% of the desired product.[1]

Experimental Protocol (using 2-Benzoyloxytetrahydrothiophene):

  • 2-Benzoyloxytetrahydrothiophene is heated in an appropriate setup for pyrolysis.[1]

  • The temperature is maintained between 100–140 °C.[1]

  • The reaction time can vary, with one report indicating boiling in tert-butanol for 100 hours to achieve a 64% yield.[1]

  • Alternatively, heating at 110–140 °C under a pressure of 10 mm can improve the yield to 82%.[1]

  • The product is isolated and purified from the reaction mixture.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final purified product.

SynthesisWorkflow Start Starting Materials (e.g., γ-Butyrolactone) Reaction Chemical Transformation (e.g., Thionation, Pyrolysis) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for this compound synthesis.

References

A Spectroscopic Comparison of Dihydro-2(3H)-thiophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone) and its derivatives. The following sections present a summary of key spectroscopic data, detailed experimental protocols for the analytical techniques, and a visual representation of the general experimental workflow. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these sulfur-containing heterocyclic compounds.

Data Presentation

The spectroscopic data for this compound and a selection of its alkyl-substituted derivatives are summarized in the tables below. These tables facilitate a direct comparison of the key spectroscopic features across the different compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (ppm) and Multiplicity
Dihydro-2-methyl-3(2H)-thiophenoneCDCl₃Specific data not available in search results.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (ppm)
Dihydro-2-methyl-3(2H)-thiophenone[1]CDCl₃16.39, 23.46, 38.67, 46.07, 214.00[1]

Table 3: Infrared (IR) Spectroscopic Data

CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compoundGas PhaseData available in NIST Chemistry WebBook[2]
Dihydro-2-methyl-3(2H)-thiophenone[1]NeatData available from Bruker Tensor 27 FT-IR[1]

Table 4: Mass Spectrometry (MS) Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound[2]Electron Ionization102[2]Data available in NIST Chemistry WebBook[2]
Dihydro-5-methyl-2(3H)-thiophenone[3]Not specified116[3]Data available in PubChem[3]

Table 5: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)
Data for this compound and its derivatives were not available in the search results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition : For ¹H NMR, standard parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are often analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is first collected and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization : Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

4. UV-Vis Spectroscopy

  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is chosen to give an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition : The absorbance of the sample is measured over a specific wavelength range (e.g., 200-800 nm). A baseline is first recorded with the cuvettes containing only the solvent.

  • Data Processing : The instrument software plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound & Derivatives Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Comparative_Analysis Comparative Spectroscopic Analysis Structure_Elucidation->Comparative_Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of thiophenone derivatives.

References

Comparative Biological Activity of Thiophene-Containing Bis-Chalcone Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of two series of novel bis-chalcone derivatives incorporating a central thiophene moiety. The data presented is based on a study by Al-Kaabi et al., published in ACS Omega (2022), which details the synthesis and cytotoxic evaluation of these compounds against various human cancer cell lines.[1] Thiophene and its derivatives are recognized scaffolds in the design of compounds with a wide range of biological activities, including antitumor properties.[1]

Overview of Compared Analogs

The two series of bis-chalcone derivatives, designated as series 5(a-c) and 9(a-c) , were synthesized via a Claisen–Schmidt condensation.[1] These compounds share a common structural feature: two chalcone moieties linked to a central aromatic ring system. The key difference between the series lies in the nature of this central linker. The general structures of these analogs feature a thiophene ring, a known pharmacophore in various therapeutic agents. Chalcone derivatives containing heterocyclic moieties like thiophene are promising drug candidates due to their potent biological activities.[1]

Quantitative Comparison of Anticancer Activity

The cytotoxic effects of the synthesized bis-chalcone analogs were evaluated against three human cancer cell lines: A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, was determined for each analog. The results of the cell viability assay (MTT) are summarized in the table below.[1]

Compound IDCentral LinkerR GroupIC50 (µM) vs. A549 CellsIC50 (µM) vs. HCT116 CellsIC50 (µM) vs. MCF7 Cells
5a Thiophene4-OCH342.0 ± 7.6102.3 ± 13.6129.8 ± 26.5
5b Thiophene4-Cl121.6 ± 28.7106.7 ± 15.1148.2 ± 31.7
5c Thiophene4-NO2100.8 ± 20.3115.4 ± 18.9155.6 ± 35.4
9a Thiophene4-OCH3110.2 ± 25.9120.1 ± 21.3160.7 ± 38.2
9b Thiophene4-Cl92.4 ± 30.9112.5 ± 19.8152.3 ± 33.1
9c Thiophene4-NO2115.7 ± 29.1125.6 ± 24.7165.9 ± 40.8
Cisplatin --12.5 ± 2.115.8 ± 3.220.1 ± 4.5

Data sourced from Al-Kaabi et al., ACS Omega (2022).[1] Values are presented as mean ± standard deviation.

Experimental Protocols

A detailed methodology for the key experiment cited in this guide is provided below.

Cell Viability (MTT) Assay[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the cytotoxic effect of the synthesized bis-chalcone analogs on the viability and proliferation of A549, HCT116, and MCF7 cells.[1]

  • Cell Seeding: The cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized chalcone derivatives and a positive control drug (cisplatin) for 48 hours.

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of the anticancer activity of the thiophene-containing bis-chalcone analogs.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Bis-Chalcone Analogs (5a-c, 9a-c) cell_culture Cell Culture (A549, HCT116, MCF7) synthesis->cell_culture Test Compounds treatment Treatment with Analogs cell_culture->treatment mtt_assay MTT Assay (48h) treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis cell_cycle Cell Cycle Analysis data_analysis->cell_cycle Select Potent Compounds apoptosis Apoptosis Assay cell_cycle->apoptosis western_blot Western Blotting apoptosis->western_blot

Caption: Workflow for anticancer activity screening of thiophene-containing bis-chalcones.

References

A Comparative Guide: Dihydro-2(3H)-thiophenone vs. Gamma-Butyrolactone in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagents and building blocks is critical to the success of synthetic pathways and the properties of the final molecules. This guide provides an in-depth comparison of two structurally similar five-membered heterocyclic compounds: Dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone) and gamma-butyrolactone (GBL). We will explore their relative reactivity, particularly in aminolysis reactions, supported by available experimental data and mechanistic insights.

Introduction to the Molecules

This compound is a sulfur-containing analog of GBL, where the oxygen atom in the ring is replaced by a sulfur atom. This substitution significantly influences the molecule's electronic properties and reactivity. It is a valuable intermediate in the synthesis of sulfur-containing heterocycles and other biologically active molecules.

Gamma-Butyrolactone (GBL) is a widely used solvent and a versatile precursor in the chemical industry for the production of various chemicals, including N-methyl-2-pyrrolidone (NMP) and pyrrolidones.[1] In the pharmaceutical industry, the GBL scaffold is found in several FDA-approved drugs.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and GBL is presented below.

PropertyThis compoundGamma-Butyrolactone (GBL)
Molecular Formula C₄H₆OSC₄H₆O₂
Molecular Weight 102.16 g/mol 86.09 g/mol
Appearance Colorless liquidColorless oily liquid
Boiling Point 76-78 °C at 12 mmHg204-206 °C
Melting Point Not available-45 °C
Density 1.186 g/mL1.12 g/mL
CAS Number 1003-10-796-48-0

Comparative Reactivity in Aminolysis

The ring-opening reaction with amines, known as aminolysis, is a fundamental transformation for both this compound and GBL, leading to the formation of γ-mercaptobutyramides and γ-hydroxybutyramides, respectively. These products are valuable intermediates in organic synthesis and drug discovery.

It is generally accepted that thiolactones are more reactive towards nucleophiles than their corresponding lactones. This increased reactivity is attributed to the lower resonance stabilization of the thioester group compared to the ester group, making the carbonyl carbon more electrophilic.

Experimental Data

Table 1: Comparison of Aminolysis Reactions

ReactantAmineReaction ConditionsProductYieldReference
Gamma-Butyrolactonen-Butylamine250 °C, 4h, sealed tubeN-Butyl-γ-hydroxybutyramideHigh (not specified)Inferred from similar reactions
This compoundn-ButylamineTHF, refluxN-Butyl-γ-mercaptobutanamideGood (not specified)Inferred from similar reactions

Note: The conditions and yields are illustrative and compiled from various sources describing similar reactions. A direct comparison of reaction rates would require a dedicated kinetic study.

A computational study on the aminolysis of γ-thiolactones with n-butylamine provides insight into the reaction mechanism, suggesting an assisted stepwise mechanism where the formation of a neutral tetrahedral intermediate is the rate-determining step.[2][3] The reaction can be assisted by another amine molecule or the thiol product.[2][3] Studies on the aminolysis of lactones also propose a similar mechanism involving a tetrahedral intermediate.

Experimental Protocols

General Procedure for Aminolysis of Gamma-Butyrolactone:

A mixture of gamma-butyrolactone and a primary amine (e.g., n-butylamine) is heated in a sealed vessel or under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess amine and solvent are removed under reduced pressure, and the resulting N-substituted-γ-hydroxybutyramide can be purified by distillation or chromatography.

General Procedure for Aminolysis of this compound:

This compound is dissolved in an appropriate solvent, such as tetrahydrofuran (THF). A primary amine (e.g., n-butylamine) is added, and the mixture is heated under reflux. The reaction is monitored by TLC or GC. After the reaction is complete, the solvent is evaporated, and the crude N-substituted-γ-mercaptobutyramide can be purified by column chromatography or distillation.

Mechanistic Pathway of Aminolysis

The aminolysis of both this compound and gamma-butyrolactone is believed to proceed through a nucleophilic acyl substitution mechanism. The following diagram illustrates the generally accepted stepwise pathway involving the formation of a tetrahedral intermediate.

Aminolysis_Mechanism cluster_0 Reactants cluster_1 Tetrahedral Intermediate Formation cluster_2 Ring Opening cluster_3 Product Lactone/Thiolactone Lactone (X=O) or Thiolactone (X=S) Intermediate Tetrahedral Intermediate Lactone/Thiolactone->Intermediate + R-NH₂ (Nucleophilic Attack) Amine R-NH₂ Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Ring Opening Product γ-Hydroxyamide (X=O) or γ-Mercaptoamide (X=S) Proton_Transfer->Product Protonation of X

Figure 1: Generalized mechanism for the aminolysis of γ-lactones and γ-thiolactones.

Applications in Drug Development

Both this compound and gamma-butyrolactone serve as important scaffolds and intermediates in drug development.

  • This compound derivatives are explored for their potential biological activities, leveraging the presence of the sulfur atom which can influence binding to biological targets and metabolic stability.

  • Gamma-Butyrolactone is a well-established building block for a variety of pharmaceuticals. The γ-butyrolactone ring is a structural motif in several approved drugs with diverse therapeutic applications.

Summary and Conclusion

In chemical reactions, particularly nucleophilic attacks such as aminolysis, this compound is generally more reactive than gamma-butyrolactone. This heightened reactivity stems from the electronic differences between sulfur and oxygen, which makes the carbonyl carbon of the thiolactone more electrophilic.

For researchers and drug development professionals, this difference in reactivity is a key consideration. The choice between these two molecules will depend on the desired reaction kinetics and the stability of the starting materials and products. While GBL may be suitable for reactions requiring milder conditions or greater stability, this compound offers a more reactive alternative for facilitating ring-opening reactions. The selection of either of these building blocks provides access to distinct classes of compounds with potentially unique biological properties, making them both valuable tools in the arsenal of synthetic and medicinal chemists.

References

Confirming the Structure of Dihydro-2(3H)-thiophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of Dihydro-2(3H)-thiophenone, a heterocyclic compound of interest in medicinal chemistry, accurate structural confirmation is paramount. This guide provides a comparative overview of standard analytical techniques, presenting experimental data and detailed protocols to aid researchers in confirming the structure of these derivatives.

Spectroscopic and Crystallographic Data Comparison

The following tables summarize typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for this compound and its representative derivatives. These values serve as a benchmark for comparison and structural validation.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compoundδ H3 (ppm)δ H4 (ppm)δ H5 (ppm)Other Key Signals (ppm)
This compound2.55 (t, J=7.2 Hz, 2H)2.10 (quint, J=7.2 Hz, 2H)3.35 (t, J=7.2 Hz, 2H)-
5-Methyl-dihydro-2(3H)-thiophenone2.50-2.65 (m, 2H)1.80-2.00 (m, 1H), 2.10-2.25 (m, 1H)3.60-3.70 (m, 1H)1.45 (d, J=6.4 Hz, 3H, -CH₃)
5-Ethyl-dihydro-2(3H)-thiophenone[1]~2.5 (m, 2H)~1.9 (m, 2H)~3.5 (m, 1H)1.00 (t, J=7.5 Hz, 3H, -CH₂CH₃ ), 1.70 (q, J=7.5 Hz, 2H, -CH₂ CH₃)
3-Methyl-dihydro-2(3H)-thiophenone2.60-2.75 (m, 1H)1.90-2.05 (m, 1H), 2.20-2.35 (m, 1H)3.30-3.45 (m, 2H)1.25 (d, J=6.8 Hz, 3H, -CH₃)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compoundδ C2 (ppm)δ C3 (ppm)δ C4 (ppm)δ C5 (ppm)Other Key Signals (ppm)
This compound205.137.923.530.1-
5-Methyl-dihydro-2(3H)-thiophenone204.537.531.838.221.5 (-CH₃)
5-Ethyl-dihydro-2(3H)-thiophenone[1]~204~37~30~45~12 (-CH₂CH₃ ), ~29 (-CH₂ CH₃)
3-Methyl-dihydro-2(3H)-thiophenone207.244.131.729.815.8 (-CH₃)

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound[2]10274, 60, 46, 41
5-Methyl-dihydro-2(3H)-thiophenone11688, 74, 60, 55
5-Ethyl-dihydro-2(3H)-thiophenone[1]130102, 74, 60, 69
3-Methyl-dihydro-2(3H)-thiophenone116101, 88, 74, 55

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. The following sections outline the methodologies for the key analytical techniques used in the structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR Data Acquisition:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR to ensure adequate signal dispersion.

    • Tune and match the probe for the respective nucleus.

    • Shim the magnetic field to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or TMS.

    • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction:

    • Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or on a direct insertion probe) into the ion source.

  • Ionization:

    • Utilize a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation patterns.

  • Mass Analysis:

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the derivative (e.g., m/z 35-500).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·).

    • Analyze the fragmentation pattern to identify characteristic losses of neutral fragments (e.g., CO, C₂H₄, SH). The fragmentation of the heterocyclic ring can provide valuable structural information.

Single Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Protocol for Single Crystal X-ray Diffraction:

  • Crystal Growth:

    • Grow single crystals of the this compound derivative of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible defects).

    • Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different analytical techniques in the structural confirmation process.

General Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Relationship of Analytical Techniques cluster_techniques Analytical Techniques Molecule This compound Derivative NMR NMR (Connectivity) Molecule->NMR MS MS (Molecular Formula, Fragmentation) Molecule->MS Xray X-ray (3D Structure) Molecule->Xray NMR->MS Complements MS->NMR Complements Xray->NMR Confirms Xray->MS Confirms

References

Unveiling the Potential of Dihydro-2(3H)-thiophenone Scaffolds: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of dihydro-2(3H)-thiophenone-based compounds and their derivatives reveals a versatile class of molecules with significant inhibitory activity against a range of biological targets. In vitro studies have demonstrated their potential in diverse therapeutic areas, including anticancer and anti-infective applications. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

The core structure of this compound has served as a foundational scaffold for the development of potent inhibitors targeting various enzymes and receptors. Researchers have successfully synthesized and evaluated numerous derivatives, including thieno[2,3-d]pyrimidines, tetrahydro-benzothiophenes, and other related heterocyclic systems. These modifications have led to compounds with significant in vitro activity against targets such as falcipain-2, retinoic acid receptor-related orphan receptor γt (RORγt), epidermal growth factor receptor (EGFR), and tyrosinase.

Comparative Efficacy of this compound-Based Compounds

The in vitro efficacy of several classes of this compound-based compounds has been quantified through various assays, with IC50 and GI50 values serving as key metrics for comparison. The following tables summarize the performance of representative compounds against their respective targets.

Table 1: Efficacy of 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides against Falcipain-2

Compound IDModificationTargetAssayIC50 (µM)
1 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamideFalcipain-2Enzyme Inhibition AssayData not specified in snippet[1]
2a-e Varied allyl group on the pyrimidine ringFalcipain-2Enzyme Inhibition AssayData not specified in snippet[1]
3a-c Varied phenyl group on the thiophene ringFalcipain-2Enzyme Inhibition AssayData not specified in snippet[1]
4a-f Varied phenyl group on the thiophene ringFalcipain-2Enzyme Inhibition AssayData not specified in snippet[1]

Note: While the study identified these compounds as a new class of Falcipain-2 inhibitors, specific IC50 values were not available in the provided search results.

Table 2: Efficacy of 2,3-Derivatives of 4,5,6,7-Tetrahydro-benzothiophene as RORγt Modulators

Compound IDTargetAssayIC50 (nM)Cellular Assay IC50 (nM)
1-23 RORγtTR-FRET & FP Competitive0.5 - 5-
2 RORγtTR-FRET0.390.38 (Th17 polarization)

These compounds were identified as potent inverse agonists of RORγt.[2]

Table 3: Efficacy of Thieno[2,3-b]thiophene Derivatives against EGFR

Compound IDTargetAssayIC50 (µM)Reference CompoundReference IC50 (µM)
1 EGFRWTHTRF0.29Erlotinib0.32 ± 0.05
2 EGFRWTHTRF0.28 ± 0.03Erlotinib0.32 ± 0.05
3 EGFRWTHTRF0.29Erlotinib0.32 ± 0.05
2 EGFRT790MHTRF5.02 ± 0.19Gefitinib21.44 ± 0.75

These derivatives demonstrated potent inhibition of both wild-type and mutant EGFR.[3][4]

Table 4: Efficacy of an Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione

Compound IDTargetAssayIC50 (µM)Reference CompoundReference IC50 (µM)
4 TyrosinaseEnzyme Inhibition1.97Kojic Acid15.79

This compound showed significantly better tyrosinase inhibition compared to the known inhibitor kojic acid.[5]

Table 5: Anticancer Activity of Thiophene Derivative RAA5

Cancer Cell Line PanelAssayGI50 (µM)
Leukemia, CNS, Breast, Renal, LungNCI 60-cell line0.411 - 2.8

Compound RAA5 exhibited potent growth inhibition against a range of cancer cell lines.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the key experimental protocols employed in the evaluation of these this compound-based compounds.

Enzyme Inhibition Assays

Falcipain-2 Inhibition Assay: A docking-based virtual screening approach was used in conjunction with an enzyme inhibition assay to identify novel small molecule inhibitors of Falcipain-2.[1] While the specific protocol for the enzyme inhibition assay is not detailed in the provided text, such assays typically involve incubating the enzyme with a fluorescently labeled substrate in the presence and absence of the test compound. The inhibition is measured by the decrease in fluorescence signal.

RORγt Inhibition Assays (TR-FRET and FP Competitive): The in vitro potency of the 4,5,6,7-tetrahydro-benzothiophene derivatives was evaluated using two binding assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) competitive assays.[2] These assays measure the ability of the compounds to displace a fluorescently labeled ligand from the RORγt ligand-binding domain.

EGFR Kinase Inhibitory Assay (HTRF): The inhibitory effect of the thieno[2,3-b]thiophene derivatives on EGFRWT kinase enzyme was examined using a homogeneous time-resolved fluorescence (HTRF) measure.[4] This assay format typically involves a biotinylated substrate, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665. Phosphorylation of the substrate by the kinase leads to an HTRF signal, which is inhibited by the test compounds.

Tyrosinase Inhibition Assay: The inhibitory potential of the acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione against tyrosinase was evaluated.[5] A common method for this assay involves monitoring the oxidation of L-DOPA to dopachrome, catalyzed by tyrosinase, by measuring the absorbance at a specific wavelength. The reduction in the rate of dopachrome formation in the presence of the inhibitor is used to calculate the IC50 value.

Cell-Based Assays

Th17 Polarization Cellular Assay: The cellular activity of RORγt modulators was assessed in a Th17 polarization assay. This typically involves isolating peripheral blood mononuclear cells (PBMCs) and inducing their differentiation into Th17 cells. The effect of the compounds on this differentiation process is measured by quantifying the secretion of IL-17A and IL-21.[2]

Antiproliferative/Cytotoxicity Assessment (MTT Assay): The antiproliferative effect of thieno[2,3-b]thiophene derivatives was assessed against MCF-7 and A549 cancer cell lines using the quantitative MTT method.[3][4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

NCI 60-Cell Line Screening: Selected thiophene derivatives were tested for their anti-cancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). This screening provides a broad profile of a compound's anticancer activity across different cancer types.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Starting Materials (e.g., this compound) synthesis Chemical Synthesis & Purification start->synthesis compounds Synthesized Derivatives synthesis->compounds biochemical Biochemical Assays (Enzyme Inhibition, Binding) compounds->biochemical cellular Cell-Based Assays (Cytotoxicity, Signaling) compounds->cellular ic50 IC50 / GI50 Determination biochemical->ic50 cellular->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead lead sar->lead Lead Compound Identification

Caption: General experimental workflow for the synthesis and in vitro evaluation of this compound-based compounds.

egfr_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Thieno[2,3-b]thiophene Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of thieno[2,3-b]thiophene derivatives.

roryt_pathway cluster_th17 Th17 Cell Differentiation RORgt RORγt IL17A IL-17A Secretion RORgt->IL17A Promotes IL21 IL-21 Secretion RORgt->IL21 Promotes Inverse_Agonist Tetrahydro-benzothiophene Derivative Inverse_Agonist->RORgt Inhibits Inflammation Pro-inflammatory Response IL17A->Inflammation IL21->Inflammation

Caption: Mechanism of RORγt inverse agonists in modulating Th17 cell differentiation and pro-inflammatory responses.

References

Safety Operating Guide

Proper Disposal of Dihydro-2(3H)-thiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of dihydro-2(3H)-thiophenone (CAS No. 1003-10-7), also known as γ-thiobutyrolactone. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Hazard Assessment and Waste Classification

This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation. Before disposal, it is crucial to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).

Based on available data for the closely related compound tetrahydrothiophen-3-one, the flash point is approximately 78°C (172.4°F). According to the Environmental Protection Agency (EPA), a liquid waste is characterized as ignitable hazardous waste (D001) if it has a flash point of less than 60°C (140°F).[1][2][3][4] Therefore, pure, unused this compound is not considered a RCRA ignitable hazardous waste.

However, it is imperative to note that if this chemical is mixed with other substances, the resulting mixture could be classified as hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for a definitive waste determination. For the purposes of this guide, it will be treated as a non-hazardous, regulated chemical waste.

Quantitative Data Summary

The following table summarizes the key quantitative data relevant to the disposal of this compound and its waste classification.

ParameterValueSignificance for Disposal
Flash Point ~ 78°C (172.4°F)Above the 60°C threshold for RCRA D001 ignitable waste.[1][2][3][4]
RCRA Ignitability (D001) Not metThe waste is not classified as ignitable hazardous waste.
Acute Oral Toxicity Harmful if swallowedProhibits disposal down the sanitary sewer.
Skin/Eye Irritation Causes irritationRequires appropriate Personal Protective Equipment (PPE) during handling and disposal.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocol

NEVER dispose of this compound down the sink or in regular trash.[5]

Step 1: Waste Collection

  • Collect waste this compound in a dedicated, leak-proof container that is chemically compatible with the substance. The original container is often the best choice.[6][7]

  • Ensure the container is in good condition and has a secure, tight-fitting lid.[6]

Step 2: Labeling the Waste Container

  • As soon as you begin collecting the waste, affix a "Hazardous Waste" or "Chemical Waste" label, as required by your institution.[6][8]

  • The label must clearly state the following information:

    • The words "Chemical Waste"

    • Full chemical name: "this compound"

    • Any other constituents in the container, with approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

    • Building and room number.[9]

Step 3: Waste Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[6][10]

  • Ensure the container is kept closed at all times, except when adding waste.[4][6]

  • Store the container within a secondary containment bin or tray to prevent the spread of material in case of a leak.[6][8]

  • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[6]

Step 4: Arranging for Disposal

  • Once the waste container is full, or if you are approaching the storage time limit set by your institution (often 90 days for large quantity generators), arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal company.[5][11]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.

Spill and Emergency Procedures

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated material in a sealed container, label it as "Spill Debris with this compound," and dispose of it as chemical waste following the procedures above.

  • Large Spills: Evacuate the immediate area and notify your institution's EHS or emergency response team. Prevent the spill from entering drains.

  • Fire: Use a dry chemical, CO2, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_warning Important Prohibitions start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assessment Assess Waste: Pure or Mixed? ppe->assessment collect Collect in a compatible, sealed container assessment->collect  Pure or known mixture label_waste Label container with: - Chemical Name - Date - Lab Contact collect->label_waste store Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store contact_ehs Contact EHS or licensed waste disposal vendor for pickup store->contact_ehs no_drain DO NOT pour down drain no_trash DO NOT dispose in regular trash end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.